molecular formula C9H6ClF3O B1591527 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone CAS No. 129322-81-2

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1591527
CAS No.: 129322-81-2
M. Wt: 222.59 g/mol
InChI Key: ZZDCFXOSOMAPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDCFXOSOMAPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564091
Record name 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-81-2
Record name 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-4'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The strategic placement of chloro and trifluoromethyl groups on the phenyl ring makes this ketone a valuable intermediate for the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines robust methodologies for its synthesis and analysis, explores its applications as a synthetic precursor, and provides essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development. This section consolidates the essential identification and property data for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethanone

  • Common Synonyms: 2'-Chloro-4'-(trifluoromethyl)acetophenone

  • CAS Number: 129322-81-2[1]

Physicochemical Data

The properties of this compound are dictated by its unique substitution pattern. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences its reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₉H₆ClF₃O[2]
Molecular Weight 222.59 g/mol [2]
Boiling Point 243.5 ± 40.0 °C (Predicted)[3]
Density 1.337 ± 0.06 g/cm³ (Predicted)[3]
Appearance Expected to be a liquid or low-melting solidInferred

Note: Experimental data for this specific isomer is limited; some values are predicted based on computational models.

Synthesis and Manufacturing

The synthesis of this compound typically involves the acylation of a substituted benzene ring. The choice of synthetic route is governed by the availability of starting materials, desired purity, and scalability.

Retrosynthetic Analysis and Strategy

The most logical and industrially common approach to synthesizing aryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct method to introduce the acetyl group onto the aromatic ring.

Causality of Experimental Choice: The retrosynthetic disconnection of the target molecule points to 1-chloro-3-(trifluoromethyl)benzene as the aromatic starting material and an acetylating agent (such as acetyl chloride or acetic anhydride). The chloro and trifluoromethyl groups are ortho- and para-directing, respectively, but also deactivating. The acylation is expected to occur at the position ortho to the chlorine and meta to the trifluoromethyl group, which is the desired C-1 position, due to steric hindrance and electronic effects.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative Friedel-Crafts acylation for preparing the title compound. It is designed as a self-validating system, incorporating in-process checks and a final purification step.

Materials:

  • 1-Chloro-3-(trifluoromethyl)benzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Catalyst Suspension: Cool the suspension to 0 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding it to a flask containing crushed ice and concentrated HCl. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted catalyst and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process Steps A 1-Chloro-3-(trifluoromethyl)benzene D Reaction in DCM (0°C to RT) A->D B Acetyl Chloride B->D C Aluminum Chloride (AlCl₃) C->D Catalyst E Aqueous Quench (Ice/HCl) D->E F Liquid-Liquid Extraction E->F G Wash & Dry F->G H Solvent Removal G->H I Crude Product H->I J Purification (Vacuum Distillation) I->J K Final Product: This compound J->K G A Synthesized Product Batch B Visual Inspection (Color, Clarity) A->B C GC-MS Analysis A->C D HPLC Purity Assay (e.g., >98%) A->D E NMR Spectroscopy (¹H, ¹⁹F) A->E G Purity & Impurity Profile C->G D->G F Structure & Identity Confirmation E->F H Batch Release (Pass/Fail) F->H G->H G A This compound B α-Halogenation A->B C Condensation with Hydrazine Derivative A->C D Reduction to Alcohol A->D E Nucleophilic Substitution B->E F Heterocyclic Scaffolds (e.g., Pyrazoles) C->F G Chiral Alcohols for Ester/Ether Synthesis D->G H Final Biologically Active Compound E->H F->H G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, with CAS Number 129322-81-2, is a halogenated aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a chloro group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position of the phenyl ring imparts unique chemical and physical properties to the molecule. These properties are critical determinants of its reactivity, bioavailability, and metabolic stability in various applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a deeper understanding of the underlying chemical principles and the experimental methodologies used for their determination.

Molecular Structure and Its Influence on Physicochemical Properties

The molecular structure of this compound is characterized by an acetophenone core substituted with two key functional groups that dictate its overall properties.

  • Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] Its presence on the phenyl ring significantly influences the electron density distribution, enhancing the electrophilic character of the aromatic ring and the carbonyl carbon. This electronic effect is also known to increase the lipophilicity of the molecule, a critical factor in drug design for improving membrane permeability.[1]

  • Chloro (-Cl) Group: As a halogen, the chloro group is also electron-withdrawing via induction but can exhibit some electron-donating character through resonance. Its position ortho to the acetyl group can introduce steric effects that may influence the conformation of the molecule and its interactions with biological targets or reagents.

The interplay of these substituents governs the compound's melting and boiling points, solubility, acidity, and spectral characteristics.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available for this specific compound, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies in publicly available literature.

PropertyValue/Predicted RangeSource
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Predicted Boiling Point 243.5 ± 40.0 °C[2]
Appearance Likely a solid at room temperatureInferred from analogs
Solubility Expected to be soluble in common organic solventsInferred from analogs

Thermal Properties

Melting and Boiling Points
Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound.[3][4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] This analysis can determine the decomposition temperature and reveal the presence of any volatile impurities or residual solvents. For substituted acetophenone-based polymers, TGA has been used to study their thermal degradation profiles.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, enthalpy of fusion, and to study phase transitions.

Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC and TGA

  • Sample Preparation: A small amount of the crystalline this compound (typically 2-5 mg) is accurately weighed into an aluminum pan for both DSC and TGA analysis.

  • DSC Analysis:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • An empty, sealed aluminum pan is used as a reference.

    • The heat flow is recorded as a function of temperature, and the melting point is determined from the onset of the endothermic melting peak.

  • TGA Analysis:

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

    • The mass of the sample is continuously monitored.

    • The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

DSC_TGA_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Weigh 2-5 mg into Al pan DSC_Heat Heat at 10°C/min under N2 DSC_Sample->DSC_Heat DSC_Record Record Heat Flow DSC_Heat->DSC_Record DSC_Determine Determine Melting Point (Endotherm Onset) DSC_Record->DSC_Determine TGA_Sample Weigh 2-5 mg into Al pan TGA_Heat Heat at 10°C/min (N2 or Air) TGA_Sample->TGA_Heat TGA_Record Record Mass Loss TGA_Heat->TGA_Record TGA_Determine Determine Decomposition Temperature TGA_Record->TGA_Determine Start Sample Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA analysis.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. Due to the presence of the lipophilic trifluoromethyl group and the aromatic ring, the compound is expected to have low solubility in water but good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocol: Determination of Solubility

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are chosen.

  • Equilibrium Solubility Method:

    • An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The saturated solutions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection.

Acidity (pKa)

The acidity of the α-protons (the protons on the methyl group adjacent to the carbonyl) is a key factor in the reactivity of acetophenones, particularly in enolate formation. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the phenyl ring is expected to increase the acidity of these protons compared to unsubstituted acetophenone. This is because these groups help to stabilize the resulting enolate anion through inductive effects.

Studies on substituted acetophenones have shown that electron-withdrawing groups decrease the pKa. For example, the pKa of p-chloroacetophenone is 18.1, which is lower than that of unsubstituted acetophenone (18.4).[6][7] The trifluoromethyl group is a stronger electron-withdrawing group than a chloro group, so the pKa of this compound is anticipated to be even lower.

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic techniques are indispensable for the identification, characterization, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts will be affected by the electron-withdrawing substituents.

  • ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds.[8] A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C-F stretches: Strong absorptions typically in the 1000-1350 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed, and characteristic fragmentation patterns would arise from the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments corresponding to the substituted phenyl ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying this compound, as well as for assessing its purity.[10][11]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., a gradient or isocratic elution).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component and any impurities.

HPLC_Workflow Start Sample Prep Dissolve sample in mobile phase Start->Prep Inject Inject into HPLC (C18 column) Prep->Inject Elute Elute with Acetonitrile/Water Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Analyze Analyze Chromatogram (Peak Area) Detect->Analyze Result Purity (%) Analyze->Result

Caption: Workflow for HPLC purity analysis.

Conclusion

The physicochemical properties of this compound are fundamentally dictated by the electronic and steric effects of its chloro and trifluoromethyl substituents. While a complete set of experimentally determined data is not widely published, a thorough understanding of the principles of physical organic chemistry, coupled with data from analogous compounds, allows for reliable predictions and the design of appropriate analytical methodologies. This guide has provided a framework for understanding and evaluating the key physicochemical characteristics of this important synthetic intermediate, offering both theoretical insights and practical experimental protocols for its analysis.

References

An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, nomenclature, synthesis, and physicochemical properties, offering field-proven insights into its handling and application.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4-chloro-2-(trifluoromethyl)acetophenone, is a substituted aromatic ketone of significant interest. Its molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, enhances metabolic stability and lipophilicity in drug candidates[1]. The chloro and keto functionalities, in turn, serve as versatile synthetic handles for constructing more complex molecular frameworks. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including triazole fungicides like chlorofluoroether oxazole (Revysol)[2].

Molecular Structure and Nomenclature

A thorough understanding of a molecule's structure and its formal naming conventions is fundamental to any chemical investigation. This section details the structural attributes and IUPAC nomenclature of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The name is derived by identifying the parent alkane chain with the highest priority functional group. In this case, the ethanone backbone is substituted with a 2-chloro-4-(trifluoromethyl)phenyl group at the first position[3].

Common synonyms for this compound include:

  • 4-Chloro-2-(trifluoromethyl)acetophenone[2]

  • 2'-Chloro-4'-(trifluoromethyl)acetophenone

The CAS Registry Number for this compound is 129322-81-2 .

Chemical Structure and Key Features

The structure of this compound is characterized by a central benzene ring substituted with an acetyl group, a chlorine atom, and a trifluoromethyl group.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Diagram 2: Mechanism of Friedel-Crafts Acylation

mechanism start Acetyl Chloride + AlCl3 acylium Formation of Acylium Ion [CH3CO]+[AlCl4]- start->acylium Lewis acid complexation attack Electrophilic Attack by Benzene Ring acylium->attack sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation sigma->deprotonation [AlCl4]- abstracts proton product Aryl Ketone Product + HCl + AlCl3 deprotonation->product Restoration of aromaticity

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound, based on established chemical principles and patent literature[2].

Materials:

  • 1-Chloro-3-(trifluoromethyl)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

  • Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: A solution of 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again keeping the temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of a compound is paramount for its use in research and development. This section details the expected physicochemical properties and provides an analysis of the spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Appearance Expected to be a solid or oil
Boiling Point Predicted: 243.5 ± 40.0 °C at 760 mmHg
Density Predicted: 1.337 ± 0.06 g/cm³
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region should display a complex multiplet pattern for the three protons on the phenyl ring. Specifically, one would anticipate a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C3.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl carbon signal around 197 ppm and a methyl carbon signal around 27 ppm[4]. The aromatic region will show six distinct signals, with the carbons attached to the electron-withdrawing trifluoromethyl and chloro groups shifted downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms[4]. The patent for this compound's synthesis provides the following key shifts: δ 175.87, 162.52, 161.76, 160.71, 155.54, 139.29, 136.92, 133.43, 133.03, 132.05, 131.92, 131.44, 131.32, 130.59, 130.29, 129.97, 128.96, 127.67, 126.96, 126.44, 122.65, 62.00, 60.80, 13.92, 13.50[2].

  • ¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 222, with a characteristic M+2 peak at m/z 224 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for structurally similar compounds, it is expected to cause skin and eye irritation and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Laboratory coat

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of drug candidates[1]. The chloro and ketone functionalities allow for a wide range of subsequent chemical transformations, such as nucleophilic substitution, condensation, and reduction reactions, enabling the construction of diverse molecular libraries for drug screening.

Diagram 3: Synthetic Utility Workflow

workflow start This compound nuc_sub Nucleophilic Substitution (e.g., at alpha-carbon) start->nuc_sub condensation Condensation Reactions (e.g., with hydrazines, amines) start->condensation reduction Reduction of Ketone (e.g., to alcohol or alkane) start->reduction heterocycles Synthesis of Heterocycles (e.g., pyrazoles, imidazoles) nuc_sub->heterocycles condensation->heterocycles alcohols Chiral Alcohols reduction->alcohols alkanes Substituted Alkanes reduction->alkanes apis Active Pharmaceutical Ingredients (APIs) heterocycles->apis alcohols->apis alkanes->apis

Caption: Synthetic pathways from the title compound to APIs.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the creation of novel therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the chemical compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129396-14-9). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous structural elucidation and purity assessment are paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data itself but also the underlying principles, experimental protocols, and interpretative logic required for its confident identification and characterization.

Introduction to this compound

This compound is a substituted aromatic ketone. Its molecular structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl (-CF₃) group, and an acetyl group. This combination of functional groups makes it a versatile building block in organic synthesis. The precise characterization of this molecule is critical, as its purity and isomeric integrity directly impact the outcome of subsequent reactions and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment and connectivity of each atom.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the spectral features of this compound, grounding the interpretation in established spectroscopic principles and authoritative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR data.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The structure suggests two primary regions of interest: the aliphatic region for the methyl protons and the aromatic region for the ring protons.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.65Singlet (s)3H-C(O)CH₃The methyl protons are isolated and have no adjacent protons, resulting in a singlet. The electron-withdrawing ketone group shifts this signal downfield.
~ 7.6-7.9Multiplet (m)3HAr-HThe three aromatic protons are in different chemical environments due to the substitution pattern. They will exhibit complex splitting (likely a doublet, a doublet of doublets, and a broad singlet/doublet), appearing as a multiplet in the downfield aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm).[1]

Workflow for NMR Data Acquisition

Caption: Workflow for acquiring and processing NMR spectra.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the lack of symmetry in this compound, nine distinct signals are expected.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 200C=OThe carbonyl carbon of a ketone is highly deshielded and appears far downfield.
~ 120-140Ar-CSix distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
~ 123 (q, J ≈ 272 Hz)-CF₃The trifluoromethyl carbon itself shows a characteristic quartet with a large coupling constant.[2]
~ 30-CH₃The aliphatic methyl carbon appears in the upfield region of the spectrum.
Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms in the -CF₃ group. The chemical shift is typically reported relative to a CFCl₃ standard. Based on analogous aromatic trifluoromethyl compounds, the signal is expected around -63 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Key Causality in IR Absorption: The presence of a strong dipole moment in a bond, such as the C=O bond, leads to a strong absorption band in the IR spectrum.[3] For aromatic ketones like the title compound, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone.[4]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100-3000Medium-WeakC-H StretchAromatic C-H
~ 2950-2850WeakC-H StretchAliphatic C-H (-CH₃)
~ 1690StrongC=O StretchAromatic Ketone
~ 1600, 1480MediumC=C StretchAromatic Ring
~ 1350StrongC-F StretchTrifluoromethyl (-CF₃)
~ 1250StrongC-C-C StretchAcetyl Group
~ 850StrongC-Cl StretchAryl Chloride

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for IR Data Acquisition (ATR)

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Trustworthiness of MS Data: The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a self-validating system. Any fragment containing a chlorine atom must exhibit a pair of peaks (M and M+2) with this characteristic intensity ratio, confirming the presence of chlorine in that fragment.

Predicted Mass Spectrum Fragmentation:

The molecular formula is C₉H₆ClF₃O. The nominal molecular weight is 222 for the ³⁵Cl isotope and 224 for the ³⁷Cl isotope.

m/z (for ³⁵Cl/³⁷Cl)Proposed FragmentIdentity
222 / 224[C₉H₆ClF₃O]⁺Molecular Ion (M⁺)
207 / 209[M - CH₃]⁺Loss of a methyl radical (α-cleavage)
179 / 181[M - CH₃ - CO]⁺Loss of carbon monoxide from the acylium ion
43[CH₃CO]⁺Acylium ion

Fragmentation Logic: In EI-MS, the molecular ion is formed, which then undergoes fragmentation. For ketones, a common and favorable fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[5][6] In this case, the cleavage of the methyl-carbonyl bond results in a stable acylium ion at m/z 207/209. The observation of the acylium ion itself at m/z 43 is also highly characteristic of a methyl ketone.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis (EI)

Caption: Workflow for acquiring an EI mass spectrum.

Conclusion: A Unified Spectroscopic Profile

The collective data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

  • MS confirms the molecular weight (222/224 amu) and the presence of both a chlorine atom (M/M+2 ratio) and a methyl ketone moiety (m/z 43 and [M-15]⁺ fragments).

  • IR validates the presence of the key aromatic ketone functional group through its strong C=O absorption around 1690 cm⁻¹, along with C-F and C-Cl vibrations.

  • NMR provides the final, detailed map of the molecule. ¹H NMR confirms the presence of a methyl group and three aromatic protons. ¹³C and ¹⁹F NMR further corroborate the carbon framework and the trifluoromethyl group, respectively.

Together, these self-validating and complementary techniques provide a robust and trustworthy analytical package for the identification and quality assessment of this important chemical intermediate.

References

Solubility Profiling of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Methodological Approach for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for determining the solubility of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on its solubility, this document outlines the theoretical principles and a robust experimental protocol to empower researchers in generating reliable solubility profiles. Understanding solubility is paramount in optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle. The molecular structure of this compound—featuring a polar carbonyl group, an aromatic ring, and two strongly electronegative substituents (chlorine and trifluoromethyl)—suggests a nuanced solubility behavior.

  • Polarity and Dipole Moment : The ketone group (C=O) creates a significant dipole moment, making the molecule polar. The electron-withdrawing nature of the chlorine and trifluoromethyl groups further enhances this polarity. Therefore, it is expected to have better solubility in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding : The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen. Solvents capable of donating hydrogen bonds (polar protic solvents like alcohols) are likely to be effective at solvating the molecule.

  • Van der Waals Forces : The aromatic ring contributes to London dispersion forces, allowing for some solubility in nonpolar solvents, although this is likely to be limited compared to its solubility in polar media.

Based on these features, we can hypothesize the following solubility trend: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents . This guide provides the methodology to experimentally verify and quantify this hypothesis.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the Isothermal Shake-Flask Method . This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid. This protocol is considered a gold standard for its accuracy and reproducibility.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane) of analytical grade

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Solvent : Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to a series of scintillation vials.

  • Addition of Solute : Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at 24 and 48 hours and observing no significant change.

  • Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A 100-fold or 1000-fold dilution is common.

  • Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

  • Calculation : Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The entire experimental workflow is a self-validating system when proper controls are in place, such as ensuring temperature stability and confirming equilibrium.

Diagram of the Isothermal Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis Solvent Add 5 mL Solvent to Vial Solute Add Excess This compound Solvent->Solute Step 1 & 2 Shake Seal and Shake (25 °C, 24-48h) Solute->Shake Step 3 Settle Settle for >2h Shake->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Step 4 Dilute Dilute Sample Filter->Dilute Quantify Quantify via HPLC/UV-Vis Dilute->Quantify Calculate Calculate Solubility (mg/mL) Quantify->Calculate Step 7

Caption: Workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The collected solubility data should be organized into a clear, concise table. This allows for easy comparison of the solvent's performance.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Example: AcetonePolar Aprotic25DataData
Example: MethanolPolar Protic25DataData
Example: TolueneNonpolar25DataData
Example: HeptaneNonpolar25DataData

Interpreting this data involves correlating the quantitative results with the theoretical principles discussed earlier. For instance, high solubility in acetone would be expected due to its polar aprotic nature, which can effectively solvate the polar groups of the solute without the steric hindrance of hydrogen bonding networks.

Logical Diagram of Expected Solubility Based on Molecular Interactions

G cluster_solvents Solvent Categories & Interactions cluster_solubility Predicted Solubility Compound This compound C=O (Polar, H-bond acceptor) Aromatic Ring (Dispersion) Cl, CF3 (Polar, e--withdrawing) PolarAprotic Polar Aprotic (e.g., Acetone, ACN) Strong Dipole-Dipole Compound:co->PolarAprotic Strong Interaction PolarProtic Polar Protic (e.g., Methanol) Dipole-Dipole & H-Bonding Compound:co->PolarProtic Strong Interaction Nonpolar Nonpolar (e.g., Toluene, Heptane) Dispersion Forces Compound:ar->Nonpolar Weak Interaction High High Solubility PolarAprotic->High Medium Medium Solubility PolarProtic->Medium Low Low Solubility Nonpolar->Low

Caption: Predicted solubility based on intermolecular forces.

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound : This compound is classified as an irritant. Avoid contact with skin and eyes, and do not inhale dust. Refer to the specific Safety Data Sheet (SDS) from the supplier before use.

  • Organic Solvents : The solvents used in this protocol are flammable and may have specific health hazards. Always handle them with care, away from ignition sources, and consult their respective SDS for detailed safety information.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical understanding with a meticulous experimental protocol, researchers can generate the high-quality, reliable data essential for process development, formulation, and further chemical synthesis. The principles and methods described herein are broadly applicable to other solid compounds in the pharmaceutical and chemical industries.

Navigating the Safety Landscape of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides an in-depth overview of the known hazards and essential safety information for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), a key intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure safe handling, storage, and use of this compound.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ketone. A clear understanding of its fundamental properties is the first step in a robust safety protocol.

PropertyValueSource
CAS Number 129322-81-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₆ClF₃O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 222.59 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A
Flash Point Data not availableN/A

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning

GHS Pictograms:

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile

While specific LD50 and LC50 data for this compound are not available in the public domain, the GHS classification indicates a significant toxicological risk profile.

  • Acute Toxicity: The H302 classification indicates that this compound is harmful if ingested. The precise oral LD50 value is not documented.

  • Skin Corrosion/Irritation: Classified as a skin irritant (H315), direct contact is likely to cause redness, itching, and inflammation.[1]

  • Serious Eye Damage/Irritation: The H319 classification points to the potential for significant eye irritation upon contact, characterized by redness, pain, and watering.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract, as indicated by the H335 classification.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards. In the absence of data, it should be handled as a compound with unknown long-term effects.

Fire and Explosion Hazards

Detailed fire and explosion data, such as flash point and flammability limits, are currently unavailable for this compound. However, standard precautions for handling organic chemicals should be strictly followed.

  • Suitable Extinguishing Media: In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to control the release of vapors and dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this chemical:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[1]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling Workflow

The following diagram outlines a safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage is at room temperature.

  • Disposal: All waste materials should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading using inert absorbent materials (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.

References

A Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone for the Research and Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), also known as 2-Chloro-4-(trifluoromethyl)acetophenone, has emerged as a pivotal intermediate. Its unique substitution pattern—a trifluoromethyl group for modulating electronic properties and metabolic stability, a chloro substituent providing a site for further functionalization, and a reactive ketone moiety—renders it a highly versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, and synthetic utility of this important chemical entity.

Commercial Sourcing and Supplier Evaluation

The reliable and consistent supply of high-purity starting materials is the bedrock of any successful research and development program. For this compound, a number of reputable chemical suppliers offer various grades suitable for laboratory and bulk scale synthesis.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityCAS NumberAdditional Information
Crysdot LLC98%129322-81-2Offers various pack sizes with lead times.
Parchem-129322-81-2Provides quotes and sample requests.[1]
Aaron Chemicals LLC95%1807221-51-7 (for a related bromo- derivative)Illustrates availability of similar halogenated analogs.[2]
AOBChem95%129322-87-8 (for the 2-bromo derivative)Provides safety information and technical documents for related compounds.[3]

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog price. A thorough evaluation should encompass the supplier's quality management systems (e.g., ISO 9001 certification), the comprehensiveness of their analytical documentation (Certificate of Analysis), and their ability to provide consistent quality across different batches. For drug development applications, a supplier's experience with providing materials for regulated industries is a significant advantage.

Quality Control and Analytical Methodologies: A Self-Validating System

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures and the quality of the final product. A robust quality control (QC) workflow should be established, incorporating orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. For substituted acetophenones, a reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the aromatic ketone exhibits strong absorbance (typically around 254 nm).

  • Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.

Causality of Experimental Choices: The C18 stationary phase provides excellent separation for moderately polar compounds like substituted acetophenones. The acetonitrile/water mobile phase allows for the elution of the compound with good peak symmetry. The addition of an acid suppresses the ionization of any acidic or basic impurities, leading to sharper peaks and more reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful tool for both identification and quantification, providing structural information from the mass spectrum.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5 or equivalent).[5]

  • Carrier Gas: Helium.

  • Injector Temperature: Sufficiently high to ensure complete vaporization without thermal degradation.

  • Oven Temperature Program: A temperature ramp to effectively separate the target compound from any impurities.

  • Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra.

Expert Insight: While both HPLC and GC-MS are suitable, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be readily observed by HPLC. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main component and to tentatively identify unknown impurities by comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the target molecule. Both ¹H and ¹³C NMR should be performed. For fluorinated compounds, ¹⁹F NMR is also highly informative. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern of this compound.

Synthetic Pathways and Mechanistic Considerations

The most common and industrially scalable route to this compound is through a Friedel-Crafts acylation reaction.

The Friedel-Crafts Acylation Approach

This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this case, 1-chloro-3-(trifluoromethyl)benzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion.[6][7]

  • Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene attacks the acylium ion. The directing effects of the existing substituents are crucial here. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. The substitution occurs at the position that is electronically and sterically most favorable.

  • Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.[8]

Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is necessary to generate a sufficiently electrophilic acylium ion to react with the deactivated aromatic ring (deactivated by the electron-withdrawing trifluoromethyl group). The reaction is typically carried out in a non-polar, aprotic solvent to prevent reaction with the catalyst and intermediates. Anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.[8]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product 1_chloro_3_trifluoromethylbenzene 1-Chloro-3-(trifluoromethyl)benzene product This compound 1_chloro_3_trifluoromethylbenzene->product Electrophilic Aromatic Substitution acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH₃CO]⁺ acetyl_chloride->acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion acylium_ion->product

Applications in Drug Discovery and Development

The trifluoromethyl ketone moiety is a known pharmacophore that can act as a covalent inhibitor of serine and cysteine proteases by forming a stable hemiketal or hemithioketal with the active site residue.[9] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. While specific examples directly citing this starting material can be proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, trifluoromethylated ketones are key intermediates in the synthesis of various enzyme inhibitors.[10] The chloro-substituent provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity and fine-tune the pharmacological profile of the target molecule.

Application_Workflow start This compound modification Further Chemical Modification (e.g., Cross-Coupling, Reduction) start->modification Synthetic Transformation intermediate Advanced Intermediate modification->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Final Synthetic Steps

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount. Users should always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13] Generally, this compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with a well-understood synthetic and analytical profile, makes it an attractive starting material for research and development. A thorough understanding of its sourcing, quality control, and chemical reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for new and improved chemical entities.

References

Literature review of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Authored by a Senior Application Scientist

Introduction

This compound is a highly valuable ketone intermediate in the fine chemical industry. Its substituted phenyl ring makes it a critical building block for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring presents unique challenges and considerations in its synthesis, primarily due to the electron-withdrawing nature of these substituents which deactivates the ring towards classical electrophilic substitution.

This guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings of each strategy, offer field-proven insights into experimental choices, and provide detailed protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two principal disconnections of the target molecule, pointing towards the most logical and industrially relevant synthetic strategies: the Friedel-Crafts acylation and organometallic C-C bond formation.

G cluster_0 Disconnection Pathways cluster_1 Precursors from Friedel-Crafts cluster_2 Precursors from Organometallic Route Target This compound FC Friedel-Crafts Disconnection (C-C Bond Formation) Target->FC Acyl C-Aryl C Bond OM Organometallic Disconnection (C-C Bond Formation) Target->OM Acyl C-Aryl C Bond Aromatic_FC 1-Chloro-3-(trifluoromethyl)benzene FC->Aromatic_FC Acyl_FC Acetyl Source (e.g., Acetyl Chloride) FC->Acyl_FC Aromatic_OM 2-Chloro-4-(trifluoromethyl)phenyl Organometallic Reagent (e.g., Grignard) OM->Aromatic_OM Acyl_OM Acetyl Electrophile (e.g., Acetyl Chloride, Weinreb Amide) OM->Acyl_OM G Reactants 1-Chloro-3-(trifluoromethyl)benzene + Acetyl Chloride Intermediate Acylium Ion Formation [CH₃CO]⁺[AlCl₄]⁻ Reactants->Intermediate Reaction with Catalyst Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Attack Electrophilic Aromatic Substitution (Slow Step) Intermediate->Attack Electrophile Complex Sigma Complex (Carbocation Intermediate) Attack->Complex Forms Deprotonation Deprotonation & Aromaticity Restoration Complex->Deprotonation Loses H⁺ Product This compound + HCl + AlCl₃ Deprotonation->Product Yields G Start 1-Bromo-2-chloro-4- (trifluoromethyl)benzene Grignard Grignard Reagent Formation (Polarity Inversion) Start->Grignard Mg Mg turnings Anhydrous THF Mg->Grignard Grignard_Product Arylmagnesium Bromide (Nucleophile) Grignard->Grignard_Product Yields Coupling Nucleophilic Acyl Substitution Grignard_Product->Coupling Attacks Weinreb Weinreb Amide (Electrophile) Weinreb->Coupling Intermediate Stable Chelate Intermediate Coupling->Intermediate Forms Workup Acidic Work-up (e.g., aq. NH₄Cl) Intermediate->Workup Hydrolyzes Product This compound Workup->Product Yields G Reactants Arylboronic Acid + Acyl Chloride Cycle Suzuki Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Reactants->Cycle Enter Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Cycle Drives Product Aryl Ketone Product Cycle->Product Yields

An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Significance, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a key aromatic ketone that serves as a pivotal building block in the synthesis of complex, high-value molecules.

The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this ethanone derivative creates a unique electronic and steric environment. The trifluoromethyl group, with its high electronegativity, acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of adjacent protons.[1] Furthermore, its lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, a critical factor for bioavailability.[1] The metabolic stability of the C-F bond also contributes to a longer half-life of molecules containing this moiety.[1] This guide will delve into the historical context of this important intermediate, its synthesis via the venerable Friedel-Crafts acylation, the mechanistic underpinnings of this reaction, and its applications in the synthesis of notable pharmaceutical and agrochemical agents.

Historical Context and Emergence as a Key Intermediate

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the rise of fluorine chemistry in the mid-20th century and the subsequent demand for specialized fluorinated building blocks. The trifluoromethyl group began to gain significant attention from medicinal chemists in the 1940s as a bioisostere for methyl or chloro groups, capable of modulating a compound's steric and electronic properties.

The most probable and widely utilized method for the synthesis of this and similar acetophenones is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[2] The application of this classic reaction to fluorinated aromatic compounds likely led to the first synthesis of this compound as the need for such intermediates grew within industrial and academic research, particularly in the development of new pharmaceuticals and pesticides. Its prevalence in the patent literature from the late 20th century onwards underscores its value as a key component in the synthesis of a variety of bioactive molecules.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 1-Chloro-3-(trifluoromethyl)benzene catalyst AlCl₃ reactant2 Acetyl Chloride product This compound hcl + HCl catalyst->product Lewis Acid Catalyst

Caption: General reaction scheme for the Friedel-Crafts acylation.

Mechanism of the Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through several well-defined steps:[4]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, forming a complex. This complex then dissociates to generate a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of acylation. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. In this case, the acylation occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group, leading to the desired product.

  • Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[4]

G start Start: Acetyl Chloride & AlCl₃ acylium Formation of Acylium Ion (Electrophile) start->acylium attack Nucleophilic Attack by Aromatic Ring acylium->attack sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation by AlCl₄⁻ sigma->deprotonation product Product Formation & Catalyst Regeneration deprotonation->product

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Chloro-3-(trifluoromethyl)benzene180.5618.06 g0.10
Acetyl Chloride78.508.64 g (7.8 mL)0.11
Aluminum Chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (anhydrous)84.93100 mL-
Hydrochloric Acid (conc.)36.4650 mL-
Ice-100 g-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate-10 g-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).[1]

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension over 15 minutes.

  • After the addition is complete, add a solution of 1-chloro-3-(trifluoromethyl)benzene (18.06 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL).[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the ketone functional group, which can be readily transformed into other functionalities, and the specific substitution pattern on the aromatic ring.

Pharmaceutical Synthesis: The Case of Celecoxib

While not a direct precursor, structurally similar trifluoromethylated acetophenones are key in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . The synthesis of Celecoxib involves the condensation of a trifluoromethylated 1,3-diketone with a substituted hydrazine.[6] The trifluoromethyl group in Celecoxib is crucial for its selective inhibition of the COX-2 enzyme.[7] The synthesis of the required diketone intermediate often starts from a trifluoromethylacetophenone derivative.[6]

Agrochemical Synthesis

The 2-chloro-4-(trifluoromethyl)phenyl moiety is present in a number of modern agrochemicals, including fungicides and herbicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. For instance, this structural motif can be found in precursors to complex strobilurin analogues and other crop protection agents.[8] The ketone functionality of this compound provides a convenient handle for elaboration into more complex heterocyclic systems commonly found in agrochemicals.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in synthesis. Below is a summary of its key properties and expected spectroscopic data based on its structure and data from analogous compounds.

Physicochemical Properties:

PropertyValue
CAS Number 129322-81-2
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Appearance White to off-white solid
Predicted XlogP 3.1

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-7.9 ppm (m, 1H, Ar-H)

    • δ ~7.6-7.7 ppm (m, 2H, Ar-H)

    • δ ~2.6 ppm (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~198 ppm (C=O)

    • δ ~138 ppm (Ar-C)

    • δ ~133 ppm (q, J ≈ 33 Hz, Ar-C-CF₃)

    • δ ~131 ppm (Ar-C)

    • δ ~129 ppm (Ar-C)

    • δ ~126 ppm (q, J ≈ 4 Hz, Ar-C)

    • δ ~123 ppm (q, J ≈ 272 Hz, -CF₃)

    • δ ~29 ppm (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~1690 (C=O stretch)

    • ~1325 (C-F stretch)

    • ~1170, 1130 (C-F stretches)

    • ~840 (C-Cl stretch)

  • Mass Spectrum (EI, m/z):

    • 222/224 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)

    • 207/209 ([M-CH₃]⁺)

    • 179/181 ([M-COCH₃]⁺)

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern chemical synthesis. Its preparation, primarily through the robust and well-understood Friedel-Crafts acylation, provides access to a versatile intermediate. The strategic placement of the chloro and trifluoromethyl substituents imparts unique electronic and physiological properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its historical context, synthesis, reaction mechanism, and key applications, underscoring its significance for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in modern synthetic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts specific electronic properties that make it a valuable precursor for a range of functional molecules. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its applications, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of both the aromatic ring and the ketone functional group, opening diverse avenues for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₉H₆ClF₃O--INVALID-LINK--
Molecular Weight 222.59 g/mol --INVALID-LINK--
CAS Number 129322-81-2--INVALID-LINK--
Appearance Expected to be a crystalline solidGeneral knowledge of similar acetophenones
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water.General knowledge of similar compounds

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[2] The reaction proceeds as follows:

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Substrate 1-Chloro-3-(trifluoromethyl)benzene Acylium->Substrate Intermediate Arenium Ion Intermediate Substrate->Intermediate + [CH₃C=O]⁺ Product This compound Intermediate->Product - H⁺

Figure 1: Friedel-Crafts Acylation Workflow

The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the acylation occurs predominantly at the position para to the chlorine and ortho to the trifluoromethyl group, leading to the desired product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methodologies for similar reactions.[3]

Materials:

  • 1-Chloro-3-(trifluoromethyl)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0°C (ice/water bath), slowly add acetyl chloride (1.05 equivalents).

  • After the initial exothermic reaction subsides, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following are the expected spectral features based on the analysis of analogous compounds.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex splitting pattern for the three aromatic protons.

  • ~2.6 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group.

  • ~7.5-7.9 ppm (m, 3H): The aromatic region will display signals for the three protons on the phenyl ring. The proton ortho to the carbonyl group will likely be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • ~200 ppm: The carbonyl carbon of the ketone.

  • ~120-140 ppm: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ~124 ppm (q, J ≈ 272 Hz): The carbon of the trifluoromethyl group.

  • ~30 ppm: The methyl carbon of the acetyl group.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[6]

  • ~ -63 ppm (s, 3F): The chemical shift is referenced to CFCl₃. The exact position can be influenced by the solvent and the electronic environment.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~1690 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ketone.

  • ~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1320, 1170, 1130 cm⁻¹: Strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group.

  • ~800-900 cm⁻¹: C-H out-of-plane bending vibrations characteristic of the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of the halogen atoms and the carbonyl group.

  • Molecular Ion (M⁺): m/z 222 and 224 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Key Fragments:

    • [M-CH₃]⁺ (m/z 207/209): Loss of a methyl radical (alpha-cleavage).

    • [M-COCH₃]⁺ (m/z 179/181): Cleavage of the bond between the carbonyl group and the aromatic ring.

    • [ClC₆H₃(CF₃)]⁺: Fragments corresponding to the aromatic portion of the molecule.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of classical transformations, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

  • Condensation Reactions: Aldol and related condensation reactions can be used to form larger carbon skeletons.

Reactions Involving the α-Methyl Group

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, α-halogenation (e.g., bromination) can be achieved, which introduces a new reactive handle for subsequent nucleophilic substitution reactions. This is a key step in the synthesis of many agrochemicals.[1]

Applications in Agrochemicals and Pharmaceuticals

The trifluoromethyl group is a highly sought-after moiety in drug and agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[8] this compound serves as a key intermediate in the synthesis of various bioactive molecules.

G Start This compound AlphaBromo α-Bromo Intermediate Start->AlphaBromo Bromination Fungicide Triazole Fungicide AlphaBromo->Fungicide + Triazole

Figure 2: Synthetic pathway to triazole fungicides.

In medicinal chemistry, the 2-chloro-4-(trifluoromethyl)phenyl motif is present in a number of compounds under investigation for various therapeutic areas. The ability to introduce this fragment via this compound makes it a valuable tool for drug discovery programs.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of the chloro and trifluoromethyl substituents provides a unique electronic landscape that not only influences its own reactivity but also imparts desirable properties to the final products, particularly in the agrochemical and pharmaceutical industries. A comprehensive understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development.

References

Methodological & Application

Friedel-Crafts acylation for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals.[3][4] The presence of both a chloro and a trifluoromethyl group makes this ketone a valuable intermediate for creating complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure with causality-driven explanations, and offer insights into process optimization and safety.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

Developed in 1877 by Charles Friedel and James Crafts, this electrophilic aromatic substitution reaction has become indispensable for producing aromatic ketones.[2][5] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers significant advantages:

  • No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not rearrange, ensuring a predictable product structure.[2][6]

  • Avoidance of Polyacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution, which effectively prevents multiple acyl groups from being added to the ring.[1]

This protocol focuses on the acylation of 1-chloro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents—an ortho, para-directing yet deactivating chloro group and a strongly deactivating, meta-directing trifluoromethyl group—synergistically favor the formation of the desired this compound isomer.[7]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.[8]

  • Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acetyl chloride, polarizing the acyl-chlorine bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion.[5][9][10]

  • Electrophilic Attack: The electron-rich π-system of the 1-chloro-3-(trifluoromethyl)benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, and forms HCl as a byproduct.[8]

  • Product Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃.[2] This is a crucial point; it necessitates the use of a stoichiometric amount (or slight excess) of the Lewis acid catalyst. The final product is liberated during the aqueous workup.[2][11]

Caption: Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mole scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (moles)QuantityHazards
Anhydrous Aluminum ChlorideAlCl₃133.340.068.0 gCorrosive, Reacts Violently with Water
1-Chloro-3-(trifluoromethyl)benzeneC₇H₄ClF₃180.560.059.0 g (6.7 mL)Irritant, Flammable
Acetyl ChlorideCH₃COCl78.500.0554.3 g (3.9 mL)Corrosive, Lachrymator, Flammable
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-100 mLCarcinogen, Irritant
Concentrated Hydrochloric AcidHCl36.46-20 mLCorrosive, Causes Severe Burns
Saturated Sodium BicarbonateNaHCO₃84.01-50 mLMild Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04-~10 gHygroscopic
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

Mandatory Safety Precautions
  • Perform all steps in a certified chemical fume hood.

  • Anhydrous aluminum chloride reacts violently and exothermically with water and moisture, releasing corrosive HCl gas.[12][13] Handle it quickly in a dry environment.

  • Acetyl chloride is highly corrosive, a lachrymator, and reacts with moisture. Always handle with appropriate gloves and eye protection.[14]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles (face shield recommended), and chemically resistant gloves (e.g., nitrile).[12][15]

  • All glassware must be oven- or flame-dried immediately before use to remove any traces of water.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser (with drying tube and inert gas inlet), and a glass stopper. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.0 g, 0.06 mol) followed by 50 mL of anhydrous dichloromethane. Begin vigorous stirring to form a suspension.

    • Causality: DCM is an inert solvent that will not compete in the acylation reaction.[16] The suspension ensures maximum surface area of the catalyst is available.

  • Acylium Ion Pre-formation: Cool the stirred suspension to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 25 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This highly exothermic step generates the acylium ion electrophile.[11] Slow, cold addition prevents uncontrolled reaction rates and potential side reactions.

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of 1-chloro-3-(trifluoromethyl)benzene (6.7 mL, 0.05 mol) in 25 mL of anhydrous DCM via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

    • Causality: Keeping the temperature low during the addition of the aromatic substrate controls the rate of the primary electrophilic substitution, minimizing potential side-product formation.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours or until TLC analysis indicates consumption of the starting material.

  • Reaction Quench (Work-up): Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully , pour the reaction mixture from the flask into the ice/HCl mixture with vigorous stirring.

    • Causality: This procedure hydrolyzes the aluminum chloride and destroys the ketone-AlCl₃ complex, liberating the product.[11][14] The addition of acid ensures the resulting aluminum salts remain dissolved in the aqueous phase as aluminum hydroxide is amphoteric. This step is highly exothermic and will release HCl gas.

  • Extraction and Isolation: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic extracts.

    • Causality: The desired ketone product is soluble in the organic solvent, allowing for its separation from the aqueous inorganic salts.[11]

  • Washing: Wash the combined organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)

    • 50 mL of brine (saturated NaCl solution)

    • Causality: The bicarbonate wash neutralizes any residual HCl. The brine wash helps to remove residual water from the organic phase before the final drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Purge Dry Glassware B 2. Charge AlCl₃ & Anhydrous DCM A->B C 3. Cool to 0-5 °C B->C D 4. Add Acetyl Chloride Solution C->D E 5. Add Substrate Solution D->E F 6. Stir at 0 °C -> RT E->F G 7. Quench on Ice/HCl F->G H 8. Extract with DCM G->H I 9. Wash (H₂O, NaHCO₃, Brine) H->I J 10. Dry (Na₂SO₄) & Evaporate I->J K 11. Purify (Column/Distillation) J->K

Caption: Experimental Workflow Diagram.

Troubleshooting and Optimization

ProblemPotential CauseTroubleshooting Steps & Rationale
Low or No Yield Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is meticulously dried. Water deactivates the AlCl₃ catalyst.[17]
Inactive catalyst.Use fresh, high-purity anhydrous AlCl₃. Old catalyst may be partially hydrolyzed.
Insufficient reaction time/temp.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time at room temperature or gentle heating (e.g., 40 °C), though this may increase side products.
Formation of Side Products Reaction temperature too high.Maintain strict temperature control (0-5 °C) during additions to prevent unwanted side reactions or degradation.
Polysubstitution.Unlikely for acylation, but if observed, ensure a 1:1 or slight excess of the acylating agent to the aromatic substrate is used. The product is deactivated.[1][16]
Difficult Work-up Emulsion during extraction.Add more brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
Incomplete hydrolysis of AlCl₃.Ensure the quench is performed slowly into a vigorously stirred, sufficient volume of ice/acid to manage the exotherm and fully dissolve the aluminum salts.

References

The Strategic Application of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel chemical entities. Among the vast arsenal of building blocks available to medicinal chemists, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone has emerged as a particularly valuable scaffold. Its unique substitution pattern—a trifluoromethyl group imparting metabolic stability and lipophilicity, an ortho-chloro substituent providing a vector for synthetic diversification, and a reactive ethanone moiety—renders it a cornerstone in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.

Core Principles and Rationale for Use

The utility of this compound in medicinal chemistry is rooted in the synergistic effects of its constituent functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability and target engagement.[1][2] The chlorine atom at the ortho position not only influences the electronic environment of the phenyl ring but also serves as a versatile synthetic handle, most notably as a leaving group in cross-coupling reactions. The ethanone side chain provides a reactive center for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures.

Key Therapeutic Applications

Synthesis of Mcl-1 Inhibitors for Oncology

A paramount application of this chloro-trifluoromethyl acetophenone scaffold is in the development of inhibitors of Myeloid cell leukemia 1 (Mcl-1), a crucial anti-apoptotic protein of the Bcl-2 family.[3][4] Overexpression of Mcl-1 is a common survival mechanism in various cancers, making it a high-priority target for therapeutic intervention.[3][4] Small molecules that can bind to the BH3-binding groove of Mcl-1 can restore the natural process of apoptosis in cancer cells.

While direct synthesis protocols starting from this compound for specific clinical candidates like AMG-176 (Tapotoclax) are proprietary, the scientific literature provides blueprints using structurally analogous starting materials.[5][6][7][8] For instance, chloro-(2-fluorophenyl)ethanones have been utilized to construct the core scaffolds of potent Mcl-1 inhibitors.[3] The general synthetic strategy often involves the initial transformation of the ethanone moiety, followed by cyclization and further functionalization, where the chloro and trifluoromethyl groups play a crucial role in directing these reactions and contributing to the final compound's binding affinity and pharmacokinetic properties.

Experimental Protocols and Methodologies

The true value of a building block is realized through its successful implementation in synthetic workflows. Below are detailed protocols for key transformations of this compound, exemplifying its utility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[9] The chloro-substituent on the phenyl ring of this compound makes it an excellent substrate for such reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Objective: To synthesize 1-(2-(Aryl)-4-(trifluoromethyl)phenyl)ethanone derivatives.

Reaction Scheme:

Suzuki_Miyaura_Coupling start This compound reaction_pot Reaction Mixture in Solvent (e.g., Dioxane/H2O) start->reaction_pot boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->reaction_pot catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_pot base Base (e.g., K2CO3) base->reaction_pot product 1-(2-(Aryl)-4-(trifluoromethyl)phenyl)ethanone reaction_pot->product Heat

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound129233-73-8224.591.01.0
Arylboronic acidVariableVariable1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]14221-01-31155.560.050.05
Potassium Carbonate (K2CO3)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol), to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality and Insights: The choice of a palladium catalyst and ligand can be crucial for optimizing yield and reaction time, especially with sterically hindered or electronically deactivated coupling partners. The base is essential for the transmetalation step of the catalytic cycle.[9] The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Nucleophilic Addition to the Carbonyl Group

The ethanone moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the extension of the carbon skeleton. A classic example is the addition of a Grignard reagent.

Objective: To synthesize a tertiary alcohol derivative.

Reaction Scheme:

Grignard_Reaction start This compound reaction_pot Reaction Mixture (Anhydrous) start->reaction_pot grignard Grignard Reagent (R-MgBr) grignard->reaction_pot solvent Anhydrous Ether (e.g., THF) solvent->reaction_pot workup Aqueous Work-up (e.g., NH4Cl) workup_step Quenching workup->workup_step product Tertiary Alcohol reaction_pot->workup_step workup_step->product

Caption: Workflow for Grignard addition to the ethanone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound129233-73-8224.591.01.0
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether)75-16-1119.241.11.1
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-
Saturated aqueous Ammonium Chloride (NH4Cl)12125-02-953.4910 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude tertiary alcohol can be purified by column chromatography if necessary.

Causality and Insights: The use of anhydrous conditions is paramount in Grignard reactions to prevent the protonation and deactivation of the highly basic Grignard reagent. The chemoselectivity of the Grignard reagent for the carbonyl group over the aryl chloride is a key advantage of this transformation, allowing for the selective modification of the ethanone moiety.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of a diverse range of biologically active molecules, most notably in the pursuit of novel anti-cancer therapies such as Mcl-1 inhibitors. The protocols detailed herein serve as a practical guide for harnessing the synthetic potential of this versatile building block. As the demand for more effective and safer therapeutics continues to grow, the judicious application of such key intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Application Notes and Protocols: 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Strategic Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a ketone that serves as a high-value chemical intermediate. Its molecular architecture is distinguished by three key features: a reactive ketone group, a synthetically versatile chlorine atom, and an electron-withdrawing trifluoromethyl (-CF3) group. This combination makes it a powerful precursor for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into complex, biologically active molecules. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth look at the properties, synthesis, and core applications of this intermediate, complete with detailed protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 129322-81-2[5]
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol [6]
Appearance Expected to be a solid or oil
Boiling Point ~243.5 °C (Predicted)[7]
Density ~1.337 g/cm³ (Predicted)[7]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
Environmental Health & Safety (EHS) Profile

Substituted acetophenones, particularly halogenated variants, require careful handling.[8][9][10][11][12]

  • Hazard Identification :

    • Harmful if swallowed.

    • Causes skin irritation and serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., Butyl, Neoprene, Viton).[9]

    • Eye Protection : Use tight-sealing safety goggles and a face shield.

    • Skin and Body Protection : A lab coat is mandatory. For larger quantities, use a chemical-resistant apron or suit.

    • Respiratory Protection : Handle in a certified chemical fume hood. If a fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.

  • First Aid Measures :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or physician immediately.[12]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

  • Storage and Disposal :

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

    • Keep the container tightly sealed.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: A Gateway to Bioactive Isoxazolines

The primary value of this compound lies in its role as a precursor to a class of five-membered heterocycles known as isoxazolines. These structures are prominent in a new generation of highly effective ectoparasiticides used in veterinary medicine, such as Afoxolaner and Fluralaner, and in advanced crop protection agents. The trifluoromethyl group enhances the biological activity and pharmacokinetic profile of the final molecule.[2][13]

The synthetic utility of the intermediate stems from two main reaction sites:

  • The α-Carbon : The carbon adjacent to the ketone is readily functionalized, typically via halogenation (e.g., bromination), to create a potent electrophilic site.

  • The Ketone Carbonyl : This group undergoes condensation reactions with nucleophiles, which is the key step in forming the heterocyclic ring.

This dual reactivity allows for a streamlined and convergent synthesis of the complex isoxazoline core.

Synthesis Protocol: Preparation of the Intermediate

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.[14][15][16]

Workflow for Friedel-Crafts Acylation

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 1-Chloro-3-(trifluoromethyl)benzene P1 Reaction in Dichloromethane (DCM) R1->P1 R2 Acetyl Chloride (CH₃COCl) R2->P1 Cat Aluminum Chloride (AlCl₃) Cat->P1 Lewis Acid Catalysis P2 Aqueous Workup (HCl Quench) P1->P2 Reaction Mixture Prod This compound P2->Prod Crude Product

Caption: Friedel-Crafts acylation workflow.

Step-by-Step Protocol: Friedel-Crafts Acylation
  • Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per 1 g of starting material).

  • Catalyst Addition : Under a nitrogen atmosphere, cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Causality: AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the reaction to proceed. The reaction is highly exothermic, and slow addition at low temperature is critical to control it.

  • Acyl Chloride Addition : Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Arene Addition : Add a solution of 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl).

    • Causality: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaks up the aluminum-ketone complex formed as a product.

  • Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Application Protocol: Synthesis of a Substituted Isoxazoline

This two-step protocol demonstrates the conversion of the intermediate into a core isoxazoline structure, a key scaffold in many modern pesticides.[17]

Workflow for Isoxazoline Synthesis

cluster_stepA Step A: α-Bromination cluster_stepB Step B: Cyclocondensation Start 1-(2-Chloro-4-(trifluoromethyl)- phenyl)ethanone ReagentA Bromine (Br₂) in Methanol (MeOH) ProductA α-Bromo Ketone Intermediate Start->ProductA Electrophilic Substitution ReagentB Substituted Hydroxylamine (e.g., R-NHOH·HCl) ProductB Final Isoxazoline Product ProductA->ProductB Nucleophilic Attack & Intramolecular Cyclization Base Base (e.g., NaHCO₃) Base->ProductB Neutralizes HCl

Caption: Two-step synthesis of an isoxazoline.

Step A: α-Bromination of the Ketone
  • Setup : Dissolve this compound (1.0 equivalent) in methanol (MeOH) in a round-bottom flask.

  • Bromination : Cool the solution to 0 °C. Slowly add a solution of bromine (Br₂, 1.05 equivalents) in MeOH dropwise while protecting the reaction from light.

    • Causality: The acidic protons on the α-carbon are susceptible to electrophilic substitution. Bromine is the electrophile that replaces one of the methyl protons to form the α-bromo ketone.[18] Methanol is a suitable solvent that facilitates the reaction.

  • Reaction : Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates the complete consumption of the starting material.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting α-bromo ketone is often used in the next step without further purification.

Step B: Cyclocondensation to Form the Isoxazoline Ring
  • Setup : Dissolve the crude α-bromo ketone from Step A (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition : Add the desired substituted hydroxylamine hydrochloride (R-NHOH·HCl, 1.1 equivalents) followed by a mild base such as sodium bicarbonate (NaHCO₃, 2.5 equivalents).

    • Causality: The hydroxylamine acts as a dinucleophile. The nitrogen atom first attacks the ketone's carbonyl carbon. The subsequent intramolecular cyclization occurs when the oxygen atom displaces the bromine on the α-carbon, forming the five-membered isoxazoline ring.[19][20][21] The base is required to neutralize the HCl salt of the hydroxylamine and the HBr byproduct of the cyclization.

  • Reaction : Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 6-12 hours, monitoring by TLC.

  • Workup and Purification : Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final isoxazoline product by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the intermediate and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the chemical structure and ¹⁹F NMR to verify the trifluoromethyl group.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that provides a direct route to molecular scaffolds of high interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers intrinsic advantages for designing bioactive compounds with enhanced metabolic stability and efficacy.[1][13] The protocols outlined in this guide provide a reliable framework for the synthesis and subsequent functionalization of this versatile building block, empowering researchers and drug development professionals to accelerate the discovery of novel, high-value chemical entities.

References

Topic: Synthesis of Tertiary Alcohols via Nucleophilic Addition of Grignard Reagents to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tertiary Alcohols in Medicinal Chemistry

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, providing access to molecular scaffolds of significant interest in pharmaceutical development.[1][2] Tertiary alcohols, particularly those bearing complex aryl substituents, serve as crucial intermediates and final api (Active Pharmaceutical Ingredients). Their value in drug design is increasingly recognized; the tertiary alcohol motif can enhance metabolic stability by preventing oxidation, a common metabolic pathway for primary and secondary alcohols.[3][4][5] Furthermore, the introduction of a hydroxyl group can improve key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility and lipophilicity.[4][5]

This application note provides a detailed protocol for the reaction of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone with various Grignard reagents (R-MgX). This specific ketone presents a unique substrate for study due to its electronically-modified phenyl ring. The presence of a chlorine atom at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position significantly influences the reactivity of the carbonyl group. This guide will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer practical troubleshooting advice for researchers aiming to synthesize novel tertiary alcohols from this key intermediate.

Reaction Mechanism and Scientific Principles

The core of this synthesis is the Grignard reaction, a powerful method for forming carbon-carbon bonds.[6] The reaction proceeds via the nucleophilic addition of a Grignard reagent to the electrophilic carbonyl carbon of the ketone.[7][8][9]

Mechanism Pathway:

  • Nucleophilic Attack: The Grignard reagent, best described as a highly polar organometallic compound, features a carbon atom with significant carbanionic character.[8] This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound.

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[6][8]

  • Acidic Workup: The reaction is "quenched" by the addition of a protic acid source (e.g., aqueous HCl or NH₄Cl).[8][10] This step protonates the alkoxide to yield the final tertiary alcohol product and magnesium salts, which can be removed via an aqueous extraction.[7][10]

Influence of Substituents:

  • 4-(Trifluoromethyl) Group: This strongly electron-withdrawing group increases the electrophilicity of the carbonyl carbon by pulling electron density away from the aromatic ring. This effect makes the ketone more reactive towards nucleophilic attack compared to an unsubstituted acetophenone.

  • 2-Chloro Group: The ortho-chloro substituent can exert two opposing effects: it is electron-withdrawing through induction, further activating the carbonyl, but it also introduces steric hindrance around the reaction center. For many Grignard reagents, the electronic activation outweighs the steric hindrance. However, with very bulky Grignard reagents, this steric hindrance could potentially slow the reaction or favor side reactions like enolization.[2]

Potential Side Reactions:

  • Enolization: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[2][6] Upon workup, this simply regenerates the starting ketone, leading to lower yields.

  • Wurtz Coupling: A common side reaction during the formation of the Grignard reagent is the coupling of the organohalide with the newly formed Grignard reagent.[11] This is minimized by the slow addition of the halide to the magnesium turnings.[11]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup A Grignard Reagent (R-MgX) C Tetrahedral Magnesium Alkoxide Intermediate A->C Nucleophilic Attack B This compound B->C E Final Tertiary Alcohol Product C->E Protonation F MgX(OH) Salts C->F D H₃O⁺ (e.g., aq. HCl) D->E D->F

Caption: The two-step mechanism of the Grignard reaction.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for performing the reaction safely and efficiently. The most critical factor for success is maintaining strictly anhydrous (water-free) conditions.[6][12] Grignard reagents are potent bases and will be destroyed by any protic source, especially water.[13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-Aldrich, AK ScientificEnsure it is dry.
Magnesium TurningsHigh PuritySigma-AldrichStore in a desiccator.
Alkyl/Aryl Halide (e.g., Bromobenzene, Iodomethane)AnhydrousMajor Chemical SuppliersUse a fresh bottle or distill if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics, Sigma-AldrichUse from a solvent purification system or a freshly opened bottle with inhibitor.
IodineCrystal, Reagent GradeFisher ScientificUsed as an activator.[11][14]
Hydrochloric Acid (HCl)1 M or Saturated NH₄ClStandard Lab SupplyFor reaction workup.
Diethyl Ether / Ethyl AcetateACS GradeStandard Lab SupplyFor extraction.
Anhydrous Sodium or Magnesium SulfateReagent GradeStandard Lab SupplyFor drying the organic layer.
Equipment Setup
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with a laboratory jack for quick removal[15]

  • Ice-water bath

  • Syringes and needles for transfer

  • Separatory funnel

Crucial Pre-Reaction Step: All glassware must be rigorously dried in an oven overnight ( >120 °C) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar).[11][15]

Protocol: Synthesis of Tertiary Alcohol

This protocol assumes the preparation of the Grignard reagent in situ, followed by the addition of the ketone.

Part A: Preparation of the Grignard Reagent

  • Assemble the dry three-necked flask with a stir bar, condenser, and dropping funnel. Establish an inert atmosphere by flushing the system with Nitrogen or Argon.

  • To the flask, add magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide).

  • Add a single small crystal of iodine. The iodine helps activate the magnesium surface by chemically etching away the passivating magnesium oxide layer.[11][16]

  • Prepare a solution of the alkyl or aryl halide (1.1 equivalents relative to the ketone) in anhydrous THF in the dropping funnel.

  • Add a small portion (~10%) of the halide solution to the magnesium turnings. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish-brown.[17] Gentle warming with a heat gun may be required, but have an ice bath ready as the reaction is exothermic.[14][15]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with the Ketone 8. In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. 9. Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the ketone.[18] 10. Add the ketone solution dropwise to the stirred Grignard reagent via syringe or a second dropping funnel. Maintain the temperature at 0 °C during the addition. 11. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting ketone is consumed.

Part C: Workup and Purification 12. Cool the reaction mixture again to 0 °C in an ice bath. 13. Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is an exothermic process and may cause gas evolution.[19] Alternatively, 1 M HCl can be used.[20] 14. Continue adding the acidic solution until all solids have dissolved and the aqueous layer is clear. 15. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). 16. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[6] 17. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol. 18. Purify the crude product by flash column chromatography or recrystallization as appropriate.[6]

Caption: Experimental workflow for the Grignard synthesis.

Data Presentation: Expected Outcomes

The reaction is versatile, allowing for the introduction of various alkyl and aryl groups. The yields are generally good, but can be influenced by the purity of reagents and the steric bulk of the Grignard reagent.

Grignard Reagent (R-MgX)R-Group IntroducedExpected ProductHypothetical YieldNotes
Methylmagnesium BromideMethyl (-CH₃)2-(2-Chloro-4-(trifluoromethyl)phenyl)propan-2-ol85-95%A small, highly reactive Grignard reagent.
Phenylmagnesium BromidePhenyl (-C₆H₅)1-(2-Chloro-4-(trifluoromethyl)phenyl)-1-phenylethanol75-90%Aromatic Grignard; reaction is typically efficient.
Ethylmagnesium BromideEthyl (-CH₂CH₃)3-(2-Chloro-4-(trifluoromethyl)phenyl)pentan-3-ol80-90%Slightly more hindered than methyl Grignard.
tert-Butylmagnesium Chloridetert-Butyl (-C(CH₃)₃)Low Yield Expected< 20%Highly hindered; may primarily cause enolization of the ketone.[2][6]

Troubleshooting Guide

Even with careful planning, Grignard reactions can be challenging. This guide addresses common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Passivated magnesium surface (oxide layer).[11]- Wet glassware or solvent.[11]- Low reactivity of the organohalide.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[11]- Use a glass rod to gently crush some Mg turnings under the solvent (use caution).- Ensure all components are rigorously anhydrous. Re-dry glassware and use fresh anhydrous solvent.[6]
Low Yield of Tertiary Alcohol - Inaccurate Grignard reagent concentration.[6]- Grignard reagent was quenched by moisture/air.[6][13]- Significant enolization of the ketone occurred.[2][6]- Titrate the Grignard reagent before use to determine its exact molarity.- Maintain a positive pressure of inert gas throughout the reaction.- Use a less hindered Grignard reagent if possible.
Reaction Mixture Turns Dark Brown/Black - Overheating during Grignard formation, causing decomposition or side reactions.[6]- Impurities in the magnesium or halide.- Maintain a gentle, controlled reflux during Grignard formation using a water bath if necessary.- A gray to brownish color is normal; a very dark color suggests decomposition.[11]
Starting Ketone Recovered After Reaction - The Grignard reagent was not formed or was completely quenched.- The Grignard reagent acted as a base, causing enolization.[2]- Verify Grignard formation by taking a small aliquot, quenching it, and checking for the corresponding alkane/arene by GC-MS.- Consider using a different Grignard reagent or adding the ketone at a lower temperature.

Safety Precautions

A thorough risk assessment must be conducted before beginning any work.[13][21]

  • Flammability: Grignard reagents and the ethereal solvents (THF, diethyl ether) are highly flammable.[15][21] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[14]

  • Reactivity: Grignard reagents are water-reactive and can be pyrophoric (ignite spontaneously in air), especially in concentrated forms.[13][15] Always handle under an inert atmosphere.

  • Exothermic Nature: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if addition is too fast.[14][15] Always maintain control with slow, dropwise addition and have an ice bath readily available.[14][15]

  • Chemical Hazards: this compound and related compounds may cause skin, eye, and respiratory irritation.[22][23] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

  • Quenching: The quenching process is also highly exothermic. Add the quenching solution slowly to a cooled reaction mixture to avoid uncontrolled boiling and splashing.[18]

References

The Strategic Utility of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethylphenyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic profiles of new chemical entities. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable substituent in the design of novel pharmaceuticals. The 2-chloro-4-(trifluoromethyl)phenyl motif, in particular, is a key pharmacophore found in a range of targeted therapies, most notably in the class of kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a pivotal building block in the synthesis of pharmaceutically relevant compounds.

This guide will delve into the practical applications of this key intermediate, providing detailed, field-proven protocols for its utilization in constructing complex molecular architectures. We will explore its role in the synthesis of heterocyclic scaffolds and its potential in the development of targeted therapies, supported by mechanistic insights and comprehensive references to authoritative literature.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129322-81-2[2][3]
Molecular Formula C9H6ClF3O[4]
Molecular Weight 238.59 g/mol [4]
Boiling Point 243.5 ± 40.0 °C (Predicted)[4]
Density 1.337 ± 0.06 g/cm³ (Predicted)[4]
Appearance White to off-white solid[5]
Solubility Soluble in many organic solvents such as ethanol, chloroform, and dimethylformamide.[5]

Safety and Handling Precautions:

This compound, like many halogenated organic compounds, requires careful handling to minimize exposure and ensure laboratory safety. Based on data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]

  • Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications and Protocols

This compound is a versatile α-chloro ketone, making it an excellent substrate for a variety of synthetic transformations, particularly in the construction of heterocyclic rings, which are prevalent in many pharmaceutical agents.

Hantzsch Thiazole Synthesis: A Gateway to Bioactive Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs. The reaction involves the condensation of an α-haloketone with a thioamide.

Causality Behind Experimental Choices: The α-chloro group in this compound serves as an excellent electrophile for the nucleophilic sulfur of the thioamide. The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic thiazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without interfering with the mechanism.

Protocol 1: Synthesis of 2-Amino-4-(2-chloro-4-(trifluoromethyl)phenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Sodium bicarbonate (5% aqueous solution)

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Add absolute ethanol (approximately 20 mL per gram of the ketone) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the desired 2-amino-4-(2-chloro-4-(trifluoromethyl)phenyl)thiazole.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reactants 1. Combine this compound and Thiourea in Ethanol reflux 2. Reflux for 4-6 hours reactants->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool to Room Temperature tlc->cool precipitate 5. Precipitate in NaHCO3 solution cool->precipitate filter 6. Filter and Wash precipitate->filter dry 7. Dry the Product filter->dry

Caption: A streamlined workflow for the Hantzsch synthesis of a substituted thiazole.

Claisen-Schmidt Condensation: Formation of Chalcones as Pharmaceutical Precursors

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] Chalcones are important intermediates in the synthesis of flavonoids and are themselves a class of bioactive molecules with a wide range of pharmacological activities.[8]

Causality Behind Experimental Choices: The acidic α-protons of the acetyl group in this compound are readily abstracted by a base (like NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration is thermodynamically favored as it leads to a conjugated system. Ethanol is a suitable solvent for this reaction.

Protocol 2: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dilute hydrochloric acid

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the flask in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to a pH of ~2.

  • Collect the precipitated chalcone by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Diagram 2: Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Enolate (Nucleophile) ketone->enolate Base (e.g., OH-) aldehyde Aromatic Aldehyde (Electrophile) enolate->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide beta_hydroxy β-Hydroxy Ketone alkoxide->beta_hydroxy Protonation (from H2O) chalcone Chalcone (α,β-Unsaturated Ketone) beta_hydroxy->chalcone Base-catalyzed Dehydration (-H2O)

Caption: The mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Application in the Synthesis of Kinase Inhibitors: A Plausible Pathway

While direct synthesis of an approved drug from this compound is not prominently documented in publicly available literature, the 2-chloro-4-(trifluoromethyl)phenyl moiety is a critical component of several multi-kinase inhibitors, such as Sorafenib and Regorafenib.[9][10][11][12][13][14][15] These drugs are typically synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate. However, this compound can serve as a versatile precursor to analogous structures and other novel kinase inhibitors.

The synthetic utility of this building block lies in its potential to be converted into a variety of key intermediates. For instance, the ketone functionality can be transformed into an amine via reductive amination, which can then be further elaborated. Alternatively, the α-chloro atom can be displaced by various nucleophiles to introduce diverse functionalities.

Diagram 3: Potential Synthetic Route to Kinase Inhibitor Scaffolds

Kinase_Inhibitor_Pathway cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final_products Potential Final Products start This compound reductive_amination Reductive Amination start->reductive_amination nucleophilic_substitution Nucleophilic Substitution (e.g., with anilines) start->nucleophilic_substitution amine_intermediate Amine Intermediate reductive_amination->amine_intermediate ether_intermediate Aryl Ether Intermediate nucleophilic_substitution->ether_intermediate kinase_inhibitors Novel Kinase Inhibitors amine_intermediate->kinase_inhibitors ether_intermediate->kinase_inhibitors

Caption: Plausible synthetic pathways from the title compound to kinase inhibitor scaffolds.

Future Perspectives: GPCR Modulators and Beyond

The versatility of this compound extends beyond kinase inhibitors. The heterocyclic and chalcone scaffolds derived from this building block are also of significant interest in the development of modulators for other important drug target classes, such as G-protein coupled receptors (GPCRs).[16][17][18][19] The ability to readily introduce the 2-chloro-4-(trifluoromethyl)phenyl moiety allows for the exploration of structure-activity relationships in the design of novel allosteric modulators of GPCRs, which is a rapidly growing area of pharmaceutical research.[16][17][18][19]

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and development. Its trifluoromethyl and chloro substituents provide a unique combination of electronic and steric properties that are advantageous for drug design. The protocols and applications detailed in this guide demonstrate its utility in the synthesis of key heterocyclic scaffolds and its potential as a precursor for the development of targeted therapies, including kinase inhibitors and GPCR modulators. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

Application Notes & Protocols: Strategic Derivatization of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone scaffold is a cornerstone for the development of novel therapeutic agents, owing to the advantageous physicochemical properties conferred by its halogen and trifluoromethyl substituents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a prime candidate for library synthesis in drug discovery.[1][2] This guide provides a comprehensive framework for the strategic derivatization of this ketone into two biologically significant classes of compounds: chalcones and pyrimidines. We present detailed, field-proven protocols for their synthesis and subsequent evaluation in anticancer and antimicrobial screening cascades, designed for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Derivatization

The 2-chloro-4-(trifluoromethyl)phenyl moiety is prevalent in a multitude of pharmacologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to improve metabolic stability and cell permeability.[3] Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic derivatives, such as pyrimidines, are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] By utilizing this compound as a starting material, we can generate a diverse library of novel compounds, leveraging the favorable properties of the core scaffold to explore new chemical space and identify potential therapeutic leads.

Synthetic Derivatization Strategies

The reactive acetyl group of the parent ketone is an ideal handle for elaboration into more complex structures. The following sections detail the synthesis of two key derivative classes: chalcones via Claisen-Schmidt condensation and tetrahydropyrimidines via a Biginelli-type reaction.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone.[6][7] This protocol outlines a general procedure for the synthesis of chalcones from this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of a selected substituted aromatic aldehyde in ethanol (approx. 10-15 mL per gram of ketone).

  • Catalyst Addition: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature. The amount of base should be catalytic to stoichiometric, depending on the reactivity of the substrates.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).[8]

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from an appropriate solvent, such as ethanol.[9]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound mix Dissolve in Flask ketone->mix aldehyde Substituted Aromatic Aldehyde aldehyde->mix solvent Ethanol solvent->mix stir Stir at RT (4-6h) mix->stir base 40% aq. KOH base->stir Dropwise addition tlc Monitor by TLC stir->tlc quench Pour into Ice/Water tlc->quench Upon Completion acidify Neutralize with HCl quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Purified Chalcone Derivative recrystallize->product

Caption: Workflow for Chalcone Synthesis.

Synthesis of Tetrahydropyrimidine Derivatives

Building upon the core scaffold, pyrimidine derivatives can be synthesized. A practical approach involves a one-pot Biginelli-type reaction using a precursor, N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, which can be prepared from the starting ketone. This multicomponent reaction combines the β-ketoamide, an aldehyde, and urea (or thiourea) to form dihydropyrimidones.[10]

  • Reaction Setup: In a suitable round-bottom flask, combine N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M), a chosen substituted benzaldehyde (0.01 M), and urea (0.015 M) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reflux: Heat the mixture under reflux for 10-12 hours.

  • Crystallization: After reflux, allow the reaction mixture to stand at room temperature for 24 hours to facilitate crystallization.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry. The purity of the compounds can be assessed by TLC and melting point determination.[10]

G start1 N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide reaction EtOH, cat. HCl Reflux (10-12h) start1->reaction start2 Substituted Benzaldehyde start2->reaction start3 Urea start3->reaction product Tetrahydropyrimidine Derivative reaction->product

Caption: Biginelli-type reaction for pyrimidine synthesis.

Biological Screening Cascade

A systematic biological evaluation is crucial to identify promising candidates from the synthesized library. The following protocols for anticancer and antimicrobial screening are standard, high-throughput methods suitable for initial lead discovery.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][11] It is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Screening Stage Assay Type Primary Endpoint Purpose
Primary Screen MTT Assay (e.g., MCF-7, A549)% Cell Viability at a single high concentration (e.g., 10 µM)Identify compounds with significant cytotoxic activity.
Dose-Response MTT Assay (Multiple Concentrations)IC₅₀ ValueQuantify the potency of active compounds.
Primary Screen Broth Microdilution (Gram + & Gram -)MIC ValueIdentify compounds with antimicrobial activity.
Spectrum Analysis Broth Microdilution (Panel of strains)MIC RangeDetermine the spectrum of activity (broad vs. narrow).

Conclusion and Future Directions

The synthetic pathways and screening protocols detailed in this application note provide a robust starting point for the exploration of this compound derivatives as potential therapeutic agents. The chalcone and pyrimidine scaffolds generated through these methods have a high potential for exhibiting significant biological activity. Further derivatization and optimization, guided by the initial screening data, can lead to the identification of potent and selective lead compounds for further preclinical development.

References

Application Note: Quantitative Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust and Reliable Quantification

Introduction

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of final products. Its analysis is essential for monitoring reaction progress, determining the purity of the intermediate, and for quality control release testing. This guide provides detailed, field-proven protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 129322-81-2[1]
Molecular Formula C₉H₆ClF₃O[1]
Molecular Weight 222.59 g/mol [1]
Appearance Inferred to be a solid at room temperature[2]
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile)[2]

Method Selection: A Strategic Overview

The choice between HPLC-UV and GC-MS is dictated by the analytical requirements, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3]

  • HPLC-UV is the workhorse for routine quality control, offering robustness, simplicity, and excellent quantitative performance for moderately polar, non-volatile compounds.[4]

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis, identification of unknown impurities, and confirmatory testing, provided the analyte is sufficiently volatile and thermally stable.[5][6]

MethodSelection start Analytical Goal for This compound routine_qc Routine QC & Purity Assay (High Concentration) start->routine_qc Is the goal... trace_analysis Trace Analysis & Impurity ID (Low Concentration) start->trace_analysis or... hplc HPLC-UV routine_qc->hplc gcms GC-MS trace_analysis->gcms hplc_adv Advantages: - Robust & Reproducible - Lower Cost - Simple Sample Prep hplc->hplc_adv gcms_adv Advantages: - High Sensitivity (LOD/LOQ) - High Specificity (Mass ID) - Confirmatory Analysis gcms->gcms_adv HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Stock & Working Standards filter_sample Filter Sample (0.45 µm) std_prep->filter_sample sample_prep Dissolve & Dilute Sample sample_prep->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Standards) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep Prepare Standards in Ethyl Acetate inject Vaporize & Inject (Splitless) std_prep->inject sample_prep Dissolve Sample (Optional: Add Internal Std) sample_prep->inject separate Separation in GC Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Extract Ion Chromatogram & Integrate Peak detect->integrate calibrate Generate Calibration Curve (vs. Internal Std) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific Friedel-Crafts acylation. We will move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve common issues.

The synthesis of this compound via Friedel-Crafts acylation of 3-chlorobenzotrifluoride is an inherently challenging transformation. The aromatic starting material is significantly deactivated by two electron-withdrawing groups: the chloro (-Cl) and the trifluoromethyl (-CF3) substituents.[1][2][3] This deactivation reduces the nucleophilicity of the aromatic ring, making it less reactive toward the electrophilic acylium ion and often requiring carefully optimized conditions to achieve satisfactory yields.[4]

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits in this specific Friedel-Crafts acylation?

Low yields in this synthesis typically stem from one or more of the following factors:

  • Deactivated Aromatic Ring: The primary challenge is the electron-poor nature of the 3-chlorobenzotrifluoride substrate. Both the chlorine and trifluoromethyl groups withdraw electron density, making the ring a poor nucleophile.[1][2][3] This necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) than acylations of activated rings, which can in turn lead to side reactions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][5] Using a substoichiometric amount will result in an incomplete reaction.

  • Suboptimal Temperature: While heating may be necessary to overcome the activation energy of the deactivated ring, excessively high temperatures can promote the formation of isomeric byproducts and lead to charring or decomposition.[1][6]

  • Poor Reagent Quality: The purity of 3-chlorobenzotrifluoride, the acylating agent (acetyl chloride or acetic anhydride), and the Lewis acid is critical for success.

Q2: I'm observing a large amount of unreacted 3-chlorobenzotrifluoride in my crude product. What is the likely cause?

Observing significant unreacted starting material is a classic sign that the reaction has not gone to completion. The most probable causes are directly related to the points in Q1:

  • Inactive Catalyst: This is the most common reason. If the AlCl₃ was exposed to atmospheric moisture or if the solvent and glassware were not rigorously dried, its activity would be severely compromised.

  • Insufficient Catalyst: If you used less than one equivalent of AlCl₃ relative to the acylating agent, the reaction would stop once the product-catalyst complex has consumed all the available catalyst.

  • Inadequate Temperature or Time: The reaction may not have been heated sufficiently or for long enough to overcome the high activation energy associated with the deactivated substrate.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Use freshly opened, high-purity anhydrous AlCl₃.

  • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂) prior to use.

  • Increase the amount of Lewis acid to 1.1-1.3 equivalents.

  • Incrementally increase the reaction temperature or prolong the reaction time and monitor progress carefully using TLC or GC.

Q3: My reaction mixture is turning very dark or forming a solid char, resulting in a very low yield of a messy product. What is happening?

Dark coloration or charring indicates decomposition and undesirable side reactions. This is often caused by:

  • Excessively High Temperatures: Localized or bulk overheating can cause the substrate or product to decompose, especially in the presence of a strong Lewis acid.

  • Poor Stirring: Inefficient stirring can lead to localized "hot spots" where reagents are concentrated, causing exothermic decomposition.

  • Reactive Impurities: Impurities in the starting materials can be more susceptible to polymerization or decomposition under the harsh reaction conditions.

Preventative Measures:

  • Controlled Addition: Add the acylating agent or the substrate solution dropwise to the catalyst suspension at a low temperature (e.g., 0-5 °C) to manage the initial exotherm.[7]

  • Efficient Mechanical Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature.

  • Temperature Monitoring: Use a thermometer to monitor the internal reaction temperature and maintain it within the desired range.

Q4: I am isolating multiple product isomers, which complicates purification and lowers the yield of the desired this compound. How can I improve regioselectivity?

The formation of regioisomers is a significant challenge. The substituents on 3-chlorobenzotrifluoride have competing directing effects:

  • -Cl group: Ortho-, para-director (weakly deactivating).

  • -CF3 group: Meta-director (strongly deactivating).

The desired product results from acylation at the C2 position (ortho to -Cl and para to -CF3). However, acylation can also occur at other positions, leading to isomers.[6]

Strategies to Enhance Regioselectivity:

  • Lower Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired isomer in complex substitutions.[6] Running the reaction at 0-5 °C may significantly improve the isomeric ratio.

  • Choice of Solvent: The solvent can influence regioselectivity. While common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE), exploring solvents like nitrobenzene can sometimes alter the isomer distribution, although this also complicates the workup.

  • Lewis Acid: While AlCl₃ is standard, experimenting with other Lewis acids like FeCl₃ or ZnCl₂ might offer different regiochemical outcomes.[6]

Detailed Troubleshooting Protocols

Protocol 1: Optimizing Reaction Conditions for a Deactivated Ring

This protocol provides a systematic approach to finding the optimal conditions for your specific setup.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep 1. Rigorously Dry Glassware & Reagents Catalyst 2. Prepare AlCl3 Suspension in Anhydrous DCM under N2 Cool 3. Cool Suspension to 0-5 °C Catalyst->Cool Add_Acyl 4. Add Acetyl Chloride Dropwise Cool->Add_Acyl Stir_Complex 5. Stir for 20 min to form Acylium Ion Complex Add_Acyl->Stir_Complex Add_Substrate 6. Add 3-chlorobenzotrifluoride Solution Dropwise at < 5 °C Stir_Complex->Add_Substrate Warm 7. Allow to Warm to RT & Stir for 12-16h Add_Substrate->Warm Quench 8. Quench by Pouring into Ice/HCl Warm->Quench Extract 9. Extract with DCM, Wash, Dry Quench->Extract Analyze 10. Analyze Crude Yield & Purity (GC/NMR) Extract->Analyze Optimization Optimization Loop Analyze->Optimization Low Yield? Opt1 Increase Reaction Time Optimization->Opt1 Incomplete Conversion Opt2 Increase Temperature (e.g., to 40°C) Optimization->Opt2 Incomplete Conversion Opt3 Increase Catalyst Loading (1.3 eq) Optimization->Opt3 Incomplete Conversion Opt1->Cool Opt2->Cool Opt3->Cool

Caption: Workflow for optimizing the Friedel-Crafts acylation of 3-chlorobenzotrifluoride.

Protocol 2: Standard Aqueous Workup and Purification

An improper workup can lead to significant product loss. The AlCl₃-ketone complex must be effectively hydrolyzed to release the product.

  • Prepare Quench Solution: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (a 1:1 v/v mixture is common).

  • Quenching: Once the reaction is complete (monitored by TLC/GC), slowly and carefully pour the reaction mixture into the stirred ice/HCl solution. This is a highly exothermic process.

  • Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).

  • Washing: Combine all organic layers. Wash sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

    • Brine (saturated NaCl solution)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[7]

Data Presentation & Key Parameters

The table below summarizes critical reaction parameters and provides troubleshooting adjustments.

ParameterStandard ConditionCommon IssueTroubleshooting Adjustment
Lewis Acid (AlCl₃) 1.1 - 1.2 equivalentsIncomplete reactionIncrease to 1.3 equivalents. Ensure it is anhydrous and from a fresh bottle.
Solvent Dichloromethane (DCM)Low reactivityEnsure solvent is anhydrous. Consider 1,2-dichloroethane for higher reflux temp.
Temperature 0 °C addition, then RTIncomplete reactionAfter RT stirring, gently heat to reflux (40 °C for DCM) and monitor.
Isomer formation/charringMaintain a lower temperature (0-5 °C) for the entire reaction duration.
Reaction Time 12 - 16 hoursIncomplete reactionExtend reaction time to 24 hours, monitoring progress every few hours.
Acylating Agent Acetyl Chloride (1.05 eq)Side reactionsUse high-purity acetyl chloride. Ensure stoichiometry is precise.

Visualization of Key Processes

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic acylium ion, which is then attacked by the deactivated aromatic ring.

G reagents Acetyl Chloride + AlCl3 acylium Acylium Ion [CH3C≡O]+ <-> CH3C+=O reagents->acylium 1. Formation of Electrophile attack Electrophilic Attack (Rate-Determining Step) acylium->attack substrate 3-Chlorobenzotrifluoride substrate->attack sigma Sigma Complex (Resonance Stabilized Cation) attack->sigma 2. Nucleophilic Attack deprotonation Deprotonation by [AlCl4]- sigma->deprotonation 3. Restore Aromaticity product_complex Product-AlCl3 Complex deprotonation->product_complex workup Aqueous Workup (H3O+) product_complex->workup product This compound workup->product 4. Isolation

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

References

Purification of crude 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Introduction

Welcome to the technical support guide for the purification of crude this compound. This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1] This guide provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol and troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that researchers may face during the recrystallization of this compound.

Q1: I've added a significant amount of hot solvent, but my crude material won't fully dissolve. What's happening?

A: This issue typically points to one of two scenarios:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen hot solvent. This is actually an ideal scenario for purification. If you observe a persistent solid in the boiling solution, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

  • Incorrect Solvent Choice: The selected solvent may simply be a poor choice for your compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; given the ketone and halogenated aromatic structure of your compound, moderately polar solvents are often a good starting point.[2][3] If the compound remains largely insoluble even in a large volume of boiling solvent, you must reconsider your solvent choice by performing small-scale solubility tests.

Q2: My compound dissolved perfectly in the hot solvent, but now that it's cooling, no crystals are forming. What should I do?

A: This is the most common problem in recrystallization and is usually due to one of the following reasons:

  • Excess Solvent: Using too much solvent is the most frequent cause of crystallization failure.[4] The solution is not saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the flask to re-dissolve any material and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator to reduce the volume. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[4]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal formation.[4]

    • Solution 3 (Deep Cooling): Once the flask has cooled to room temperature, place it in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of your compound. Do this only after attempting the above methods, as rapid cooling can sometimes trap impurities.[6]

Q3: Instead of forming solid crystals, my product has separated as an oil. How can I fix this "oiling out"?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too rapidly.

  • Solution 1 (Re-heat and Add Solvent): Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[4][7] Allow the solution to cool much more slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

  • Solution 2 (Change Solvent System): If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent in which your compound has similar solubility characteristics. Alternatively, using a solvent/anti-solvent pair can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

Q4: My recrystallization worked, but my yield is very low. How can I improve recovery?

A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.[7]

  • Minimize Solvent Usage: The most critical factor for yield is using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1][5] Any excess solvent will retain more of your product in solution upon cooling.

  • Ensure Thorough Cooling: Make sure you have allowed sufficient time for the solution to cool completely. After reaching room temperature, an ice bath is essential to maximize the precipitation of the solid.

  • Avoid Premature Filtration: Do not rush to filter the crystals. Allow the crystallization process to complete fully at a low temperature.

  • Second Crop of Crystals: You can often recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off some of the solvent and then re-cool it to obtain a second, though likely less pure, crop of crystals.

Experimental Protocol: Solvent Selection and Recrystallization

This section provides a systematic approach to selecting an appropriate solvent and performing the purification.

Part 1: Small-Scale Solvent Screening

The ideal recrystallization solvent will dissolve the target compound poorly at room temperature but readily at its boiling point.[8]

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound completely when hot and results in the formation of a large quantity of well-formed crystals upon cooling.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Isopropanol 82.6PolarAlcohols often work well for moderately polar aromatic compounds.[5]
Ethanol 78.4PolarA good alternative to isopropanol. Can be used in a pair with water.
Hexane 69Non-polarGood for removing non-polar impurities. Likely to be a poor solvent for the compound itself, making it a candidate for an anti-solvent.
Toluene 111Non-polarAromatic solvents can be effective for crystallizing aromatic compounds.[2]
Ethyl Acetate 77.1IntermediateA versatile solvent. May be used in a pair with hexane.[6]
Ethanol/Water VariablePolarA common solvent pair. Dissolve in hot ethanol, then add water dropwise.
Toluene/Hexane VariableNon-polarAnother common solvent pair for compounds with intermediate polarity.
Part 2: Bulk Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a magnetic stir bar.

  • Add Hot Solvent: Heat your chosen solvent in a separate flask. Add the hot solvent to the Erlenmeyer flask containing your crude solid in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent contamination and solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.[9]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for common recrystallization problems.

G start Start: Hot solution is cooled problem Did crystals form? start->problem no_xtals Problem: No Crystals or Very Few Crystals problem->no_xtals No oiling_out Problem: Compound 'Oiled Out' problem->oiling_out No, but an oil formed success Success: Crystals Formed problem->success Yes cause1 Possible Cause: Too much solvent used? no_xtals->cause1 cause2 Possible Cause: Supersaturation? no_xtals->cause2 sol1 Action: Boil off excess solvent & re-cool cause1->sol1 Likely sol1->start Retry sol2 Action: Scratch flask or add seed crystal cause2->sol2 Possible sol2->start Retry sol3 Action: Re-heat to dissolve oil, add more 'good' solvent, cool SLOWLY oiling_out->sol3 sol3->start Retry sol4 Action: If problem persists, change solvent system sol3->sol4 If fails end_proc Proceed to Filtration, Washing, and Drying success->end_proc

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted acetophenones. Here, we address common challenges encountered in the lab with in-depth explanations, troubleshooting workflows, and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Friedel-Crafts acylation for producing substituted acetophenones:

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation, and why is it preferred over alkylation for synthesizing ketones?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2][3][4] The reaction typically employs an acyl halide (like acetyl chloride) or an anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5][6]

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst abstracts the halide from the acyl halide, generating a highly electrophilic and resonance-stabilized acylium ion.[2][5][7][8]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7][8]

  • Deprotonation: A weak base removes a proton from the carbon atom bonded to the new acyl group, which restores the ring's aromaticity and regenerates the catalyst.[5][8]

Acylation is often preferred over alkylation for a couple of critical reasons. Firstly, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, a common issue in Friedel-Crafts alkylation that can lead to a mixture of products.[2][9][10] Secondly, the acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation.[11][12][13] This prevents the polysubstitution that frequently plagues alkylation reactions.[2][11][13]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A2: Unlike many catalytic reactions where only a small amount of catalyst is needed, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[7][11] This is because the Lewis acid (e.g., AlCl₃) forms a stable complex with the carbonyl oxygen of the ketone product.[6][11][14] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, enough catalyst must be present to activate the acylating agent and account for the amount that will be sequestered by the product.

Q3: Can I use an acylating agent other than acetyl chloride?

A3: Yes, acetic anhydride is a frequently used alternative to acetyl chloride.[15] It also requires a Lewis acid catalyst to generate the acylium ion. While acetyl chloride is generally more reactive, acetic anhydride can be a better choice in some cases as it is less volatile and may be easier to handle. The choice between the two can influence the reaction conditions and the profile of byproducts.

Q4: Are there more environmentally friendly alternatives to traditional Lewis acids like AlCl₃?

A4: There is significant ongoing research to develop "greener" catalysts for Friedel-Crafts acylation to mitigate the environmental impact of traditional methods, which often involve corrosive and moisture-sensitive catalysts that generate substantial waste.[16][17] Some promising alternatives include:

  • Metal Triflates: Lanthanide triflates (Ln(OTf)₃) have shown high catalytic activity under milder conditions.[16][17]

  • Solid Acid Catalysts: Materials like zeolites and clays are being explored as reusable and more environmentally benign catalysts.

  • Bismuth Compounds: Bismuth (III) chloride, generated in situ from the water-insensitive bismuth (III) oxychloride, is an eco-friendly option.[17]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis indicates a large amount of unreacted starting material.

  • The isolated yield of the desired acetophenone is significantly lower than expected.

Troubleshooting Workflow:

G start Low or No Yield catalyst Verify Catalyst Activity & Stoichiometry start->catalyst Is the catalyst active and used in sufficient quantity? reagents Check Reagent Purity catalyst->reagents If catalyst is fine... sub_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading to >1 equivalent. catalyst->sub_catalyst conditions Review Reaction Conditions reagents->conditions If reagents are pure... sub_reagents Purify aromatic substrate and acylating agent (e.g., distillation). reagents->sub_reagents sub_conditions Optimize temperature and reaction time. Ensure anhydrous conditions. conditions->sub_conditions

Troubleshooting workflow for low or no product yield.

In-depth Analysis:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Always use freshly opened or purified anhydrous Lewis acids and ensure all glassware is flame-dried or oven-dried before use.

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, so strongly electron-withdrawing groups on the aromatic substrate (e.g., -NO₂, -CN, -COR) will deactivate it, potentially preventing the reaction from proceeding.[11]

  • Sub-optimal Temperature: The reaction temperature can greatly affect the yield. Some reactions work well at room temperature, while others may need heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[11]

Issue 2: Formation of Multiple Products

Symptoms:

  • TLC analysis shows multiple spots near the expected product spot.

  • NMR or GC-MS analysis of the crude product reveals a mixture of isomers or di-acylated products.

Troubleshooting Workflow:

G start Multiple Products Observed regio Assess Regioselectivity start->regio Are isomers forming? poly Check for Polysubstitution regio->poly Is di-acylation occurring? sub_regio Consider steric hindrance. Modify solvent or catalyst to influence ortho/para ratio. regio->sub_regio sub_poly Ensure slow, controlled addition of acylating agent. Use a less reactive aromatic substrate if possible. poly->sub_poly

Troubleshooting workflow for multiple product formation.

In-depth Analysis:

  • Regioselectivity: The position of acylation is directed by the existing substituents on the aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will favor the meta position. Steric hindrance from bulky substituents can also influence the regioselectivity, often favoring the para product over the ortho.[11] The choice of solvent can also play a role; for instance, in the acylation of naphthalene, non-polar solvents favor the alpha-product, while polar solvents favor the beta-product.[18]

  • Polysubstitution: Although the acyl group is deactivating, polysubstitution can still occur, especially with highly activated aromatic rings.[2][11] Slow, controlled addition of the acylating agent at low temperatures can help to minimize this side reaction.

Issue 3: Difficult Work-up and Emulsion Formation

Symptoms:

  • A stable emulsion forms during the aqueous work-up, making the separation of organic and aqueous layers challenging.

  • A gelatinous precipitate is present at the interface of the two layers.

Troubleshooting Steps:

  • Breaking the Emulsion:

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

    • Filter the entire mixture through a pad of a filter aid like Celite®.

    • If a gelatinous precipitate (often aluminum hydroxides) is present, add dilute HCl to help dissolve it.[19]

  • Preventing Emulsion in Future Experiments:

    • Ensure the reaction is thoroughly quenched by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][11][20] This exothermic process should be done in an ice bath to control the temperature.

    • Allow the quenched mixture to stir for a sufficient time (10-15 minutes) to ensure complete decomposition of the aluminum chloride complex before attempting extraction.[11]

Experimental Protocols

Key Experiment: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole

This protocol provides a representative example of a Friedel-Crafts acylation reaction.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anisole (C₆H₅OCH₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[19] Cool the resulting suspension to 0°C in an ice bath.[19]

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.[11] Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[11]

  • Addition of Substrate: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.[19]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][19]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][11][20]

    • Continue stirring for 10-15 minutes to fully decompose the aluminum chloride complex.[11]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.[11]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[11]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[11]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-methoxyacetophenone.[11]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a fume hood.[11][20]

  • Acetyl chloride is corrosive and a lachrymator. Use it in a well-ventilated fume hood.[11][20]

  • Dichloromethane is a suspected carcinogen. Always handle it with appropriate personal protective equipment.[11]

Data Summary

Table 1: Influence of Lewis Acid Catalyst on the Acetylation of Toluene
CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Acetyl ChlorideDichloromethane25295Hypothetical Data
FeCl₃Acetyl ChlorideNitrobenzene25273[19]
AlCl₃Acetic AnhydrideCarbon Disulfide01.589[19]
ZnCl₂ (silica-supported)Acetyl ChlorideSolvent-free110585[16][21]
Yb(OTf)₃Acetic AnhydrideNitromethane50493[17]

This table is a compilation of representative data and should be used as a guideline. Actual results may vary.

References

Technical Support Center: Synthesis of Trifluoromethylated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethylated ketones (TFMKs). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic transformations. TFMKs are invaluable building blocks in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group. However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries and provides a foundational understanding of the key challenges in TFMK synthesis.

Q1: My trifluoromethylation of an ester with a nucleophilic CF3 source (e.g., Ruppert-Prakash reagent) is giving low yield. What are the primary suspects?

A1: Low yields in nucleophilic trifluoromethylations of esters often stem from a few key issues:

  • Reagent Quality and Activation: The Ruppert-Prakash reagent (TMSCF3) and similar nucleophilic sources require an activator, typically a fluoride source like TBAF or CsF, to generate the reactive trifluoromethyl anion.[1][2] Ensure your activator is anhydrous and your TMSCF3 has not degraded.

  • Substrate Reactivity: Esters are less reactive than aldehydes or ketones. Reactions may require elevated temperatures or longer reaction times, which can also promote side reactions.

  • Enolizable Substrates: If your ester has an acidic α-proton, competing enolization can be a significant side reaction, especially with strong bases. This is a known limitation for methods using fluoroform with bases like KHMDS.[3]

  • Incomplete Reaction: The tetrahedral intermediate formed upon addition of the trifluoromethyl anion to the ester can be quite stable. In some cases, this intermediate may not fully collapse to the ketone during the reaction, leading to low yields upon workup.

Q2: I'm observing a significant amount of a byproduct that appears to be a silyl enol ether in my reaction with an enolizable ketone and TMSCF3. What's happening and how can I prevent it?

A2: The formation of a silyl enol ether alongside fluoroform (CF3H) is a known side reaction pathway.[4] This occurs when the trifluoromethyl anion, instead of acting as a nucleophile and attacking the carbonyl carbon, acts as a base and deprotonates the α-carbon of the ketone. The resulting enolate is then trapped by the trimethylsilyl group.

Mitigation Strategies:

  • Lower the Reaction Temperature: This generally favors the desired nucleophilic addition over deprotonation.

  • Choice of Base/Initiator: A less basic fluoride source or initiator might disfavor the deprotonation pathway.

  • Use a Non-enolizable Substrate if Possible: If the substrate can be modified to remove the acidic α-protons, this side reaction can be completely avoided.

Q3: After my reaction workup, I see a new peak in my NMR that I suspect is a hydrate or hemiacetal of my target TFMK. How can I confirm this and isolate my desired ketone?

A3: Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates or hemiacetals in the presence of water or alcoholic solvents, respectively.[1][3] This can complicate purification and characterization.

  • Confirmation: The formation of hydrates/hemiacetals can be confirmed by NMR. For example, in 19F NMR, the hydrate will appear at a different chemical shift than the ketone. In 1H and 13C NMR, you will observe signals corresponding to the hydrated gem-diol or hemiacetal structure.

  • Isolation: These hydrates can often be converted back to the ketone by removing water. This can sometimes be achieved by azeotropic distillation with a suitable solvent like toluene or by drying the sample under high vacuum. In some cases, purification by silica gel chromatography can separate the ketone from its hydrated form.[1] It's also crucial to use anhydrous solvents during extraction and to dry the organic layers thoroughly.

Part 2: Troubleshooting Guides for Specific Side Reactions

This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.

Issue 1: Competing Pathways with Electrophilic Reagents (Togni's vs. Umemoto's)

When using electrophilic trifluoromethylating reagents with unsaturated substrates like alkenes, a variety of products can be formed, including hydrotrifluoromethylation, vinylic trifluoromethylation, and halotrifluoromethylation products.[4] The product distribution is highly dependent on the reagent, solvent, and additives.

Troubleshooting Flowchart:

G start Observed Side Products with Alkenes and Electrophilic CF3+ Reagents hydro Hydrotrifluoromethylation Product (CF3 and H added across double bond) start->hydro Predominant Side Product vinyl Vinylic Trifluoromethylation Product (CF3 substituted for H on double bond) start->vinyl Predominant Side Product halo Halotrifluoromethylation Product (CF3 and Halogen added across double bond) start->halo Predominant Side Product hydro_sol Likely Cause: Hydrogen atom abstraction from solvent (e.g., DMF). Solution: - Switch to a non-hydrogen-donating solvent (e.g., 1,4-dioxane). - Add K2CO3 to promote this pathway if desired. hydro->hydro_sol vinyl_sol Likely Cause: Elimination from an intermediate. Solution: - Use TBAI in 1,4-dioxane to favor this pathway. - Add a crown ether if using KI to sequester the cation and promote elimination. vinyl->vinyl_sol halo_sol Likely Cause: Trapping of carbocation intermediate by halide. Solution: - Use KI as an iodide source to promote iodotrifluoromethylation. - Ensure reaction is free of other nucleophilic species. halo->halo_sol

Caption: Decision tree for troubleshooting side reactions with electrophilic CF3+ reagents and alkenes.

Experimental Protocol: Selective Vinylic Trifluoromethylation [4]

  • To a solution of the alkene (0.25 mmol) in 1,4-dioxane (1.2 mL) in a sealed vial, add Togni's reagent (1.5 equiv) and tetra-n-butylammonium iodide (TBAI) (0.3 equiv).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the vinylic trifluoromethylated product.

Issue 2: Decomposition of Fluoroform and Difluorocarbene Formation

When using fluoroform (HCF3) as a trifluoromethyl source, the primary challenge is the instability of the generated trifluoromethyl anion (CF3⁻). This anion can readily decompose into difluorocarbene (:CF2) and a fluoride ion (F⁻), leading to a host of unwanted side reactions.[1][5]

Mechanism of Decomposition:

G cluster_0 Decomposition of Trifluoromethyl Anion HCF3 HCF3 CF3- CF3- HCF3->CF3-  -H+ (Base) :CF2 + F- :CF2 + F- CF3-->:CF2 + F- Decomposition

Caption: Decomposition pathway of the trifluoromethyl anion.

Mitigation Strategies:

  • Solvent Choice: Solvents like DMF can stabilize the CF3⁻ anion by forming a hemiaminaloate adduct, thus reducing its decomposition.[1] Glymes can also be effective by encapsulating the counter-ion.[1]

  • Temperature Control: Low temperatures (e.g., -40 °C) are crucial to minimize the rate of decomposition.[1]

  • Base Selection: The choice of base is critical. Sterically hindered bases like KHMDS are often used to generate the CF3⁻ anion while minimizing other side reactions.[1]

Issue 3: Haloform Reaction with Methyl Ketone Precursors or Products

If your starting material is a methyl ketone or your product is a trifluoromethyl methyl ketone, you may encounter the haloform reaction under basic conditions, leading to the formation of a carboxylate and haloform (or fluoroform).

Mechanism of Haloform Reaction:

G start Methyl Ketone enol Enolate Formation start->enol Base (OH-) trihalo Trihalogenated Ketone enol->trihalo Excess Halogen (Repeated) attack Nucleophilic Attack by OH- trihalo->attack product Carboxylate + Haloform attack->product Cleavage of C-CX3 bond

Caption: Simplified workflow of the haloform reaction.

Troubleshooting:

  • Avoid Strong Bases: If possible, use reaction conditions that do not involve strong bases, especially in the presence of halogens.

  • Control Stoichiometry: If a base is necessary, use stoichiometric amounts rather than an excess.

  • Acidic Workup: Quenching the reaction with an acid can neutralize any remaining base and prevent the haloform reaction from occurring during workup. The use of acidic ion-exchange resins can also be effective.

Part 3: Quantitative Data and Reagent Comparison

The choice of trifluoromethylating reagent can significantly impact the side reaction profile. The following table provides a comparison of common electrophilic reagents for the trifluoromethylation of a model β-ketoester.

Reagent ClassReagent ExampleSubstrateYield (%)Byproducts/CommentsReference
Hypervalent IodineTogni Reagent I2-Methyl-1-indanone-2-carboxylate95Generally clean reactions with a broad substrate scope.[6]
Sulfonium SaltUmemoto ReagentEthyl 2-oxocyclohexanecarboxylate>95Highly reactive; byproducts like dibenzothiophene can be formed and may require careful purification.[6]
Sulfonium SaltCyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[6]

Part 4: Conclusion and Best Practices

The synthesis of trifluoromethylated ketones is a powerful tool, but success often hinges on anticipating and mitigating potential side reactions. As a Senior Application Scientist, my key recommendations are:

  • Know Your Reagent: Understand the reactivity, stability, and activation requirements of your chosen trifluoromethylating agent.

  • Analyze Your Substrate: Consider the presence of acidic protons, steric hindrance, and electronic effects, and how these might influence the reaction outcome.

  • Optimize Reaction Conditions: Systematically screen solvents, temperatures, and catalysts/initiators to find the optimal balance between reaction rate and selectivity.

  • Careful Workup and Purification: Be mindful of the potential for hydrate/hemiacetal formation and choose your workup and purification methods accordingly. Anhydrous conditions are often your best friend.

By approaching the synthesis of trifluoromethylated ketones with a proactive, troubleshooting mindset, you can significantly improve your yields, simplify purification, and accelerate your research and development efforts.

References

How to minimize isomer formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Isomer Formation and Maximizing Regioselectivity

Welcome to our dedicated technical support center for Friedel-Crafts acylation. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this cornerstone reaction. Here, we move beyond standard protocols to offer in-depth troubleshooting advice, detailed FAQs, and a thorough exploration of the factors governing isomer formation. Our goal is to empower you with the knowledge to control your reaction's regioselectivity and achieve higher yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of ortho, para, and sometimes meta isomers in my Friedel-Crafts acylation. What are the primary factors influencing this distribution?

A1: The formation of isomers in Friedel-Crafts acylation is a common challenge governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. The acyl group will preferentially add to the most nucleophilic position on the aromatic ring. For substrates with electron-donating groups, this is typically the ortho and para positions. The ratio between these isomers is influenced by steric hindrance, the choice of Lewis acid catalyst, the solvent, and the reaction temperature.[1][2]

Q2: Why is Friedel-Crafts acylation generally less prone to poly-substitution compared to Friedel-Crafts alkylation?

A2: The acyl group (R-C=O) introduced during acylation is an electron-withdrawing group.[3][4] This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second acylation reaction.[1][2][5] In contrast, the alkyl group introduced during alkylation is an electron-donating group, which activates the ring and often leads to multiple substitutions.[4][6]

Q3: Can the choice of Lewis acid impact the isomer ratio?

A3: Absolutely. The size and nature of the Lewis acid catalyst can influence the steric environment around the acylium ion electrophile.[7] Bulky Lewis acids can sterically hinder the approach to the ortho position, thereby favoring the formation of the para isomer. Experimenting with different Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), can be a key optimization step.[7] In some cases, newer catalytic systems like metal triflates or solid acid catalysts such as zeolites can offer improved regioselectivity.[8][9]

Q4: How critical is temperature control in managing isomer formation?

A4: Temperature is a crucial parameter that can dictate the kinetic versus thermodynamic product distribution.[7][10] Lower reaction temperatures (e.g., 0-5°C) often favor the kinetically controlled product, which may be the desired isomer in many cases.[7][10] Conversely, higher temperatures can sometimes lead to isomerization or favor the thermodynamically more stable product.[10] It is highly recommended to conduct small-scale trials at various temperatures to determine the optimal conditions for your specific substrate.

Q5: My aromatic substrate is highly deactivated due to electron-withdrawing groups. Why is the reaction failing, and what are my options?

A5: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[1][8] Strong electron-withdrawing groups (like -NO₂, -CN, or -COR) significantly reduce the electron density of the ring, making it unreactive towards the electrophilic acylium ion.[1][8][11] Additionally, traditional Lewis acids like AlCl₃ can form complexes with these groups, deactivating the catalyst.[8] For moderately deactivated substrates, you might consider using a stronger Lewis acid or increasing the reaction temperature.[8] For strongly deactivated systems, alternative synthetic strategies like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are often more viable.[8]

Troubleshooting Guide: Isomer Formation

This guide provides a systematic approach to troubleshoot and minimize the formation of undesired isomers in your Friedel-Crafts acylation reactions.

Problem: High Percentage of Undesired Isomers
Possible Cause 1: Suboptimal Reaction Temperature
  • Explanation: The energy barrier for the formation of different isomers can be distinct. Temperature influences which pathway is kinetically or thermodynamically favored.[10]

  • Solution:

    • Favoring the Kinetic Product: Conduct the reaction at a lower temperature (e.g., 0-5°C). This often favors the less sterically hindered product.[7]

    • Favoring the Thermodynamic Product: If the desired isomer is the more stable one, a higher reaction temperature might be beneficial, but this should be approached with caution to avoid side reactions.[10]

Possible Cause 2: Inappropriate Solvent Choice
  • Explanation: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates (Wheland intermediates), thereby affecting the isomer ratio.[12] For instance, in the acylation of acenaphthene, the ratio of 5-acyl to 3-acyl product can vary dramatically with the solvent.[12] Similarly, the acetylation of naphthalene can yield different isomer ratios depending on whether a polar or non-polar solvent is used.[13]

  • Solution:

    • Screen Solvents: Experiment with a range of solvents with varying polarities. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) and more polar solvents like nitrobenzene can lead to different isomer distributions.[7][13]

    • Consider Solvent-Catalyst Interactions: The solvent can form complexes with the Lewis acid, altering its effective size and reactivity, which in turn impacts regioselectivity.[12]

Possible Cause 3: Steric Hindrance
  • Explanation: The substituents on both the aromatic ring and the acylating agent can sterically influence the position of acylation. Bulky groups on the substrate will often direct the incoming acyl group to the less sterically hindered position, which is typically the para position.[1]

  • Solution:

    • Modify the Acylating Agent: If feasible, using a bulkier acylating agent in combination with a sterically demanding Lewis acid might enhance selectivity for a specific position.[7]

    • Leverage Directing Groups: Understand the electronic and steric effects of the existing substituents on your aromatic ring to predict the most likely acylation sites.

Data Summary: Influence of Reaction Conditions on Isomer Ratio
ParameterConditionExpected Outcome on Isomer Ratio
Temperature Lower (e.g., 0-5°C)Often favors the kinetically controlled product.[7][10]
HigherMay favor the thermodynamically more stable product or lead to isomerization.[10]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Can favor one isomer by precipitating the product-catalyst complex.[13]
Polar (e.g., Nitrobenzene)Can alter the stability of intermediates, favoring a different isomer.[13]
Lewis Acid Bulky (e.g., AlCl₃ complexed with a ligand)Can increase steric hindrance at the ortho position, favoring para substitution.[7]
Substrate Bulky substituentsFavors acylation at the sterically less hindered position (often para).[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomer Formation in the Acylation of Toluene

This protocol aims to favor the formation of the para-acylated product (4-methylacetophenone) by controlling the reaction temperature.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the suspension to 0°C using an ice bath.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction Execution:

    • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[11]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography or recrystallization.

    • Analyze the isomer ratio of the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualizing the Process

Workflow for Troubleshooting Isomer Formation

G cluster_temp Temperature Control cluster_solvent Solvent Selection cluster_sterics Steric Effects start High Percentage of Undesired Isomers Observed temp Is Temperature Optimized? start->temp temp_no No temp->temp_no temp_yes Yes temp->temp_yes solvent Is Solvent Choice Appropriate? solvent_no No solvent->solvent_no solvent_yes Yes solvent->solvent_yes sterics Are Steric Factors Considered? sterics_no No sterics->sterics_no sterics_yes Yes sterics->sterics_yes temp_action Conduct trials at lower temperatures (0-5°C) to favor kinetic product. temp_no->temp_action temp_yes->solvent temp_action->solvent solvent_action Screen a range of solvents (polar and non-polar) to assess impact on isomer ratio. solvent_no->solvent_action solvent_yes->sterics solvent_action->sterics sterics_action Consider a bulkier Lewis acid or acylating agent to favor the less hindered product. sterics_no->sterics_action end_node Optimized Regioselectivity sterics_yes->end_node sterics_action->end_node

Caption: A logical workflow for troubleshooting undesired isomer formation.

Mechanism of Isomer Formation

G cluster_main Friedel-Crafts Acylation of an Activated Ring cluster_pathways A Aromatic Substrate + Acylium Ion (RCO+) ortho_int Ortho Wheland Intermediate (Kinetically Favored) A->ortho_int Lower Temp para_int Para Wheland Intermediate (Thermodynamically Favored) A->para_int Higher Temp Bulky Catalyst ortho_prod Ortho Isomer ortho_int->ortho_prod -H+ para_prod Para Isomer para_int->para_prod -H+

Caption: Kinetic vs. thermodynamic control in isomer formation.

References

Technical Support Center: A-Z Guide to Regioselectivity in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for one of the cornerstone reactions in organic synthesis: the Friedel-Crafts acylation. My goal with this guide is to provide you, my fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting and optimizing the regioselectivity of acylation on substituted benzenes. This is not just a collection of protocols, but a distillation of field-proven insights to help you navigate the nuances of this powerful reaction.

Understanding the Fundamentals: What Governs Regioselectivity?

Before delving into troubleshooting, it's crucial to have a firm grasp of the underlying principles that dictate where the acyl group will add to a substituted benzene ring. The regioselectivity of this electrophilic aromatic substitution (EAS) is primarily governed by the electronic properties of the substituent already present on the ring.[1][2][3]

Substituents can be broadly classified into two categories:

  • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][4] They stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[1][4][5] Examples include alkyl, alkoxy (-OR), and amino (-NR₂) groups.

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[2][4] They destabilize the carbocation intermediate, especially at the ortho and para positions. Consequently, the electrophile preferentially adds to the meta position, which is the "least deactivated" site.[2][4][5] Common deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR).[6]

An important exception to this rule are halogens. While they are deactivating due to their inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated through resonance, stabilizing the ortho and para intermediates.[1][4] This makes them ortho-, para-directing deactivators.

Below is a diagram illustrating the decision-making process based on the substituent's nature.

Caption: Decision workflow for predicting acylation regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific challenges you might encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

This is a very common scenario, especially with activating substituents. While electronically both positions are favored, sterics often play a deciding role.

Immediate Checks & Solutions:

  • Lower the Reaction Temperature: Lower temperatures often favor the thermodynamically more stable product, which is typically the para isomer due to reduced steric hindrance.[7] Start your reaction at 0 °C or even lower and monitor the progress.

  • Choice of Lewis Acid: Bulkier Lewis acids can sterically hinder the approach to the ortho position, thus favoring para substitution.[7] Consider screening different Lewis acids.

  • Solvent Choice: The solvent can influence the effective size of the catalyst-acyl chloride complex.[7] Non-polar solvents are generally preferred for Friedel-Crafts acylations.[7][8]

ParameterTo Favor Para-IsomerTo Favor Ortho-IsomerRationale
Temperature Lower (e.g., 0 °C to -10 °C)Higher (e.g., 25 °C to 50 °C)Lower temperatures favor the thermodynamically more stable para product.[7]
Lewis Acid Bulkier (e.g., certain metal triflates)Less bulky (e.g., AlCl₃)Increased steric hindrance from a bulkier catalyst disfavors ortho attack.[7]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Polar (e.g., Nitrobenzene)Solvent can affect the solvation of the catalyst complex and transition state energies.[8][9]

Q2: I'm working with a phenol or aniline derivative and the reaction is not working or giving a complex mixture. What's going on?

Phenols and anilines are problematic substrates for standard Friedel-Crafts acylation. The lone pairs on the oxygen or nitrogen atoms readily coordinate with the Lewis acid catalyst.[9] This has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is tied up by the heteroatom and is no longer available to activate the acylating agent.

  • Ring Deactivation: The complex formed between the heteroatom and the Lewis acid becomes a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.[9]

Solution: Protecting Groups

The most effective solution is to protect the hydroxyl or amino group before acylation.

  • For Phenols: Convert the hydroxyl group to an ester (e.g., acetate). The ester group can be easily cleaved after the acylation to regenerate the phenol.[6]

  • For Anilines: Acylate the amino group to form an amide. The amide is still an activating, ortho-, para-director, but its basicity is significantly reduced.

Q3: My aromatic substrate has a deactivating group, and the reaction is very sluggish or not proceeding at all. How can I overcome this?

Strongly deactivated rings are poor nucleophiles and are generally unreactive under standard Friedel-Crafts conditions.[6]

Potential Solutions:

  • Use a More Reactive Acylating Agent: Anhydrides are generally more reactive than acyl chlorides.

  • Employ a Stronger Lewis Acid: While AlCl₃ is common, other potent Lewis acids can be explored.

  • Increase the Reaction Temperature: This can help overcome the high activation energy, but be mindful of potential side reactions.

  • Consider Alternative Synthetic Routes: It may be more efficient to introduce the acyl group before adding the deactivating substituent.

Q4: I am observing polyacylation, even though I was taught this is uncommon in Friedel-Crafts acylation. Why is this happening?

While the acyl group is deactivating and generally prevents further acylation, this can occur with highly activated aromatic rings like phenols and anilines if the initial acylation is not well-controlled.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration.

  • Lower Temperature: As with improving regioselectivity, lower temperatures can help control the reaction rate and prevent over-acylation.

Experimental Protocols

Protocol 1: General Procedure for Screening Lewis Acids for Improved Para-Selectivity

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the substituted benzene (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Under a nitrogen atmosphere, add the Lewis acid (1.1 eq) in portions while maintaining the desired temperature (e.g., 0 °C).

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise from the dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography or recrystallization.

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q: Can I use an ionic liquid as a solvent for Friedel-Crafts acylation? A: Yes, ionic liquids have emerged as promising "green" solvents for Friedel-Crafts reactions. They can enhance catalytic activity and in some cases, improve regioselectivity. For instance, certain ionic liquids have been shown to favor the formation of the para-isomer exclusively in the acylation of anisole.[10]

Q: Are there more environmentally friendly alternatives to traditional Lewis acids? A: Absolutely. There is a significant research effort in developing "greener" catalytic systems. These include solid acid catalysts like zeolites and metal oxides, which are often reusable and can lead to high regioselectivity.[11][12][13] For example, SnO₂ nanosheets have been demonstrated as effective catalysts for regioselective acylation under solvent-free conditions.[11]

Q: How does the choice of acylating agent (acyl chloride vs. anhydride) affect the reaction? A: Both are commonly used. Acyl chlorides are generally more reactive. Anhydrides can sometimes be advantageous, particularly with less reactive substrates. The choice may also be influenced by the cost and availability of the reagent.

Q: I have a disubstituted benzene. How do I predict the regioselectivity? A: This can be more complex. If both groups direct to the same position, the outcome is straightforward. If they direct to different positions, the more strongly activating group generally dictates the position of the incoming electrophile.[14] Steric hindrance also becomes a more significant factor.

Conclusion

Mastering the regioselectivity of Friedel-Crafts acylation is a blend of understanding fundamental principles and empirical optimization. This guide provides a framework for troubleshooting common issues and making informed decisions in your experimental design. Remember that each substrate is unique, and a systematic approach to varying reaction parameters is key to achieving your desired outcome.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this challenging Friedel-Crafts acylation. Here, we will explore the underlying causes of catalyst deactivation and provide practical, field-tested solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with acetyl chloride is sluggish or failing. What is the likely cause?

A1: The primary suspect in a sluggish or failed acylation of 1-chloro-3-(trifluoromethyl)benzene is the deactivation of the aromatic ring itself. The presence of two strong electron-withdrawing groups, the chloro (-Cl) and trifluoromethyl (-CF₃) groups, significantly reduces the nucleophilicity of the benzene ring. This makes the electrophilic aromatic substitution inherently difficult.

Furthermore, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), can be deactivated through several mechanisms in this specific reaction:

  • Complexation with the Product: The ketone product, this compound, is a Lewis base and can form a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction, halting the formation of the acylium ion necessary for the acylation to proceed.[1] Due to this, stoichiometric or even excess amounts of the catalyst are often required.

  • Reaction with Water: Aluminum chloride is extremely sensitive to moisture. Any residual water in the reactants or solvent will react with AlCl₃ to form aluminum hydroxides, rendering it inactive.[2]

Q2: I've noticed a significant amount of my AlCl₃ catalyst seems to be consumed, even with anhydrous conditions. How can I address the issue of catalyst-product complexation?

A2: The complexation of the Lewis acid catalyst with the ketone product is a well-documented phenomenon in Friedel-Crafts acylation.[1] To overcome this, a common strategy is to use a stoichiometric excess of AlCl₃. A general starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent or the aromatic substrate).

Troubleshooting Flowchart for Catalyst Stoichiometry

A troubleshooting workflow for addressing low yields.

Q3: Can I regenerate and reuse the AlCl₃ catalyst after the reaction?

A3: Yes, regeneration of the AlCl₃ catalyst is possible, although it involves a specific work-up procedure to break the stable ketone-AlCl₃ complex. The standard method involves hydrolysis of the complex with an aqueous acid solution during the reaction work-up.

Troubleshooting Guides

Guide 1: Low or No Product Yield

Issue: The reaction yields little to no this compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The electron-deactivated substrate requires a highly active catalyst. The AlCl₃ may be of poor quality or partially hydrolyzed.1. Use fresh, high-purity, anhydrous AlCl₃. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the molar ratio of AlCl₃ to the aromatic substrate.
Inadequate Reaction Temperature The activation energy for the acylation of this deactivated ring may not be met at lower temperatures.1. After the initial exothermic reaction is controlled at a low temperature (e.g., 0-5 °C), slowly warm the reaction to room temperature. 2. If the reaction is still sluggish, consider gentle heating (e.g., 40-50 °C), monitoring carefully for side reactions.
Poor Quality Reagents Impurities in the 1-chloro-3-(trifluoromethyl)benzene or acetyl chloride can interfere with the reaction.1. Purify the starting materials by distillation if necessary. 2. Ensure the acetyl chloride has not hydrolyzed to acetic acid.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1-1.5 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the mixture to 0 °C in an ice bath.[2] Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2] This will hydrolyze the aluminum chloride-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Guide 2: Catalyst Regeneration

Issue: Desire to recover and reuse the aluminum chloride catalyst.

Mechanism of Deactivation and Regeneration

Deactivation via complexation and regeneration via hydrolysis.

Protocol for Catalyst Recovery (Post-Hydrolysis):

While direct reuse of the hydrolyzed AlCl₃ is not straightforward for subsequent anhydrous Friedel-Crafts reactions, the aluminum can be recovered. After the acidic work-up, the aqueous layer contains hydrated aluminum ions ([Al(H₂O)₆]³⁺).[3] To recover aluminum, you can precipitate aluminum hydroxide by carefully neutralizing the acidic solution with a base (e.g., NaOH or NH₄OH).

  • Separate the aqueous layer after the extraction of the organic product.

  • Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide with vigorous stirring until the pH is neutral.

  • A gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water to remove any salts.

  • The recovered aluminum hydroxide can be dried and then converted back to anhydrous aluminum chloride through various high-temperature processes, although this is often not practical in a standard laboratory setting. A more common industrial approach is to replenish the deactivated catalyst with fresh AlCl₃.[4]

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. This key intermediate is crucial in the development of various pharmaceuticals and agrochemicals.[1][2] The scale-up of its synthesis, primarily achieved through Friedel-Crafts acylation, presents a unique set of challenges that require careful consideration of reaction conditions, safety, and process optimization.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this specific chemical transformation. Our approach is rooted in explaining the fundamental principles behind each experimental choice to empower you with the knowledge to adapt and optimize the process for your specific needs.

Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound is typically accomplished via the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone.

r1 1-Chloro-3-(trifluoromethyl)benzene r2 Acetyl Chloride p1 This compound r1->p1 plus1 + r2->p1 cat AlCl₃ (Catalyst) cat->p1 p2 HCl plus2 + start_point->end_point          AlCl₃          (Solvent, Temp)

Caption: General scheme for the Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low, especially after increasing the batch size. What are the primary factors to investigate?

Low yields in this specific Friedel-Crafts acylation are often traced back to a few critical factors that become more pronounced during scale-up.

  • Catalyst Deactivation: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any water present in the reactants or solvent will hydrolyze AlCl₃, rendering it inactive and generating HCl gas.[7][8] On a larger scale, ensuring completely anhydrous conditions is more challenging. All glassware must be thoroughly dried, and solvents should be of high purity and appropriately dried before use.

  • Substrate Deactivation: The starting material, 1-chloro-3-(trifluoromethyl)benzene, is an electron-deficient aromatic ring. Both the chlorine atom and the trifluoromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6] This inherent low reactivity means the reaction requires forcing conditions (e.g., higher temperatures or longer reaction times), which can lead to side reactions and degradation if not carefully controlled.

  • Insufficient Catalyst Loading: The product ketone forms a stable complex with AlCl₃, which deactivates the catalyst.[9] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acetyl chloride is required. Attempting to use catalytic amounts will result in a very low conversion. For scale-up, this has significant cost and waste implications.

  • Poor Temperature Control: This reaction is highly exothermic.[10] Localized overheating due to inefficient stirring or inadequate cooling on a larger scale can lead to the formation of undesired byproducts and reduce the overall yield.

Q2: I'm observing the formation of multiple isomers, complicating purification. How can I improve regioselectivity?

The formation of isomers is a fundamental challenge in this synthesis. The directing effects of the substituents on the aromatic ring determine the position of acylation.

  • Understanding Directing Effects:

    • The chloro group is an ortho-, para- director.

    • The trifluoromethyl group is a strong deactivator and a meta- director. The desired product, 1-(2-Chloro -4-(trifluoromethyl)phenyl)ethanone, results from acylation at the C2 position, which is ortho to the chlorine and meta to the trifluoromethyl group. Acylation at the C6 position (also ortho to Cl and meta to CF₃) is sterically hindered by the adjacent chlorine. Acylation at other positions is electronically disfavored but can occur, leading to isomeric impurities that are often difficult to separate due to similar physical properties.

  • Strategies for Control:

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, though it may also decrease the reaction rate. A careful study to find the optimal balance is necessary.

    • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane or dichloroethane are common. Experimenting with different solvents may offer some improvement in selectivity.

    • Alternative Catalysts: While AlCl₃ is standard, exploring other Lewis acids or even solid acid catalysts like zeolites could potentially offer different regioselectivity profiles.[11][12] However, these often require significant process development.

Q3: The reaction is difficult to control and shows a strong exotherm. What are the best practices for thermal management during scale-up?

Thermal runaway is a major safety and quality concern.

  • Controlled Addition: The acetyl chloride (or a solution of it) should be added to the suspension of aluminum chloride and the aromatic substrate at a slow, controlled rate.[7] This ensures that the heat generated can be effectively removed by the cooling system.

  • Efficient Cooling and Agitation: The reactor must be equipped with an efficient cooling jacket. Good agitation is critical to ensure uniform temperature distribution throughout the reaction mass and prevent the formation of hot spots.

  • Reverse Addition: In some cases, adding the suspension of AlCl₃ to the mixture of the aromatic substrate and acylating agent can help control the exotherm. This should be evaluated at the lab scale first.

Q4: The work-up procedure generates a large amount of acidic, aluminum-containing waste. Are there greener or more efficient alternatives for scale-up?

The traditional work-up involves quenching the reaction mixture in a large volume of ice and concentrated hydrochloric acid to decompose the AlCl₃-ketone complex.[13] This is effective but creates a significant waste stream that is costly to treat.

  • Traditional Work-up Issues: The acidic aqueous waste containing aluminum salts is corrosive and environmentally problematic.[11][14] Handling and disposal of this waste is a major challenge in large-scale manufacturing.

  • Greener Alternatives:

    • Catalyst Recovery: While difficult with AlCl₃, some processes aim to recover and reuse the catalyst. This is often complex and may not be economically viable.

    • Heterogeneous Catalysts: The use of solid, reusable acid catalysts like zeolites or acid-functionalized resins is an area of active research.[12] These catalysts can be filtered off at the end of the reaction, simplifying the work-up and reducing waste.[11] However, they may exhibit lower activity than AlCl₃, requiring more forcing conditions.

    • Ionic Liquids: Ionic liquids based on aluminum chloride have been used as both solvent and catalyst, allowing for potential recycling.[14][15]

Q5: What are the critical safety considerations when moving from bench-scale to a pilot plant?

  • Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas.[7][13] Acetyl chloride is also corrosive and volatile.[7] Use appropriate personal protective equipment (PPE), and handle these reagents in a well-ventilated area using closed-system transfer where possible.

  • HCl Off-Gas Management: The reaction generates a significant amount of hydrogen chloride gas.[13] The reactor must be vented to a scrubber system to neutralize the acidic gas before it is released into the atmosphere.

  • Exotherm Control: As discussed, a robust cooling system and a well-defined emergency plan to handle any potential thermal runaway are non-negotiable.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal stoichiometry of aluminum chloride for this reaction? A slight molar excess (1.1 to 1.3 equivalents) relative to the limiting reagent (typically acetyl chloride) is recommended. This ensures there is enough catalyst to activate the acetyl chloride and to account for complexation with the ketone product.[3]

FAQ 2: Which solvent is most suitable for scaling up this synthesis? Dichloromethane (DCM) is a common choice due to its low boiling point and ability to dissolve the reactants.[7] However, its volatility and environmental concerns can be a drawback on a large scale. 1,2-Dichloroethane (DCE) is an alternative with a higher boiling point, which may allow for higher reaction temperatures if needed. In some cases, using an excess of the aromatic substrate, 1-chloro-3-(trifluoromethyl)benzene, as the solvent can be an effective strategy.

FAQ 3: What are the best analytical methods to monitor reaction progress and product purity?

  • Reaction Progress: Gas Chromatography (GC) is ideal for monitoring the disappearance of the starting material (1-chloro-3-(trifluoromethyl)benzene). Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.[7]

  • Product Purity: GC and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final product and quantify any isomeric impurities. The structure of the product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Detailed Experimental Protocol (Bench-Scale Example)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize this compound.

Materials:

  • 1-chloro-3-(trifluoromethyl)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Equip a clean, dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane to create a stirrable suspension. Cool the flask to 0-5 °C using an ice bath.[13]

  • Formation of Acylium Ion Complex: Dissolve acetyl chloride (1.0 eq.) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[7] A color change is often observed.[10]

  • Aromatic Addition: After the addition is complete, add 1-chloro-3-(trifluoromethyl)benzene (1.05 eq.) dropwise via the dropping funnel, again keeping the temperature below 10 °C. The reaction is exothermic.[10]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by GC or TLC until the starting aromatic compound is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[13] This step is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Data Summary Table

ParameterConditionExpected Outcome/RationaleChallenges & Notes
Catalyst AlCl₃ (1.1-1.3 eq.)Standard, effective Lewis acid. Stoichiometric amount needed due to product complexation.[9]Moisture sensitive; generates significant waste.
FeCL₃, ZnCl₂Milder Lewis acids.May require higher temperatures or give lower yields due to the deactivated substrate.
Zeolites, Solid AcidsHeterogeneous, reusable.[12]Lower activity, potential for different regioselectivity, requires higher temperatures.[11]
Solvent DichloromethaneGood solubility, low boiling point.Volatile, potential environmental concerns.
1,2-DichloroethaneHigher boiling point, allows for higher reaction temperatures.Higher boiling point makes removal more energy-intensive.
Excess SubstrateReduces solvent cost and waste.Requires efficient recovery of the unreacted substrate.
Temperature 0-5 °C (addition)Controls initial exotherm, minimizes side reactions.[13]May lead to slow reaction rates.
Room Temp to 40 °CIncreases reaction rate for the deactivated substrate.May decrease regioselectivity and increase byproduct formation.

Process Workflow

The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep1 Dry Glassware & Inert Atmosphere prep2 Charge AlCl₃ & Anhydrous Solvent prep1->prep2 react1 Cool to 0-5 °C prep2->react1 react2 Slow Addition of Acetyl Chloride react1->react2 react3 Slow Addition of Aromatic Substrate react2->react3 react4 Stir at Room Temp & Monitor react3->react4 work1 Quench in Acid/Ice react4->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Wash Organic Layer work2->work3 work4 Dry & Concentrate work3->work4 purify1 Vacuum Distillation or Recrystallization work4->purify1 purify2 Final Product Analysis (GC, HPLC, NMR) purify1->purify2 final_product final_product purify2->final_product Pure Product

Caption: Step-by-step workflow for the synthesis process.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. This guide will not only present the spectral data but also provide a comparative analysis with alternative analytical techniques, offering a holistic perspective on its characterization.

Introduction: The Importance of Spectroscopic Characterization

This compound possesses a unique substitution pattern on the phenyl ring, featuring both a chlorine atom and a trifluoromethyl group. These substituents significantly influence the electronic environment of the molecule, making NMR spectroscopy an invaluable tool for confirming its structure and purity.[1][2] The insights gained from NMR analysis are crucial for understanding the molecule's reactivity, potential biological activity, and suitability for various applications.

Visualizing the Structure

To provide a clear framework for the subsequent NMR analysis, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals for the aromatic protons and the methyl protons of the acetyl group.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~2.6Singlet-3H-CH₃
2~7.6Doublet~81HAr-H
3~7.8Doublet of doublets~8, ~21HAr-H
4~7.9Doublet~21HAr-H

Causality behind the Predictions:

  • Methyl Protons (-CH₃): The singlet at approximately 2.6 ppm is characteristic of the methyl protons of an acetyl group attached to an aromatic ring. The electron-withdrawing nature of the substituted phenyl ring will cause a slight downfield shift compared to acetophenone itself.

  • Aromatic Protons (Ar-H): The substitution pattern on the benzene ring leads to a complex splitting pattern for the three aromatic protons.

    • The proton ortho to the acetyl group and meta to the chlorine will likely appear as a doublet of doublets due to coupling with the two neighboring protons.

    • The proton meta to both the acetyl and chloro groups will likely be a doublet.

    • The proton ortho to the chloro group and meta to the acetyl group will also likely appear as a doublet.

    • The electron-withdrawing effects of the chloro and trifluoromethyl groups will shift these protons downfield into the 7.6-7.9 ppm region.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)Multiplicity (in ¹⁹F-coupled spectrum)Assignment
1~27Quartet-CH₃
2~124Quartet-CF₃
3~126-135Multiple signalsAromatic C-H
4~135-140Multiple signalsAromatic C-Cl, C-CF₃, C-C=O
5~196SingletC=O

Causality behind the Predictions:

  • Methyl Carbon (-CH₃): The signal around 27 ppm is typical for the methyl carbon of an acetyl group.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to resonate significantly downfield, around 196 ppm, due to the deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing chlorine and trifluoromethyl groups will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3]

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). This is a characteristic feature for compounds containing a -CF₃ group.[3][4]

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail about the molecular structure, other techniques can offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides molecular weight and fragmentation pattern.[5]High sensitivity, good for separating volatile compounds.May not be suitable for thermally labile compounds; structural information is inferred from fragmentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantifies the purity of the compound and can be used for separation.[6][7]Highly versatile for a wide range of compounds, excellent for purity determination.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., C=O, C-Cl, C-F).Fast and non-destructive.Provides limited information about the overall molecular structure.

For a comprehensive characterization of this compound, a multi-technique approach is recommended. GC-MS can confirm the molecular weight, HPLC can assess purity, IR can confirm the presence of key functional groups, and NMR provides the definitive structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

Achieving high-resolution NMR spectra requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9][10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[11]

    • The final sample height in the tube should be approximately 4-5 cm.[8]

  • NMR Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[8]

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[8]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the characterization of this compound.

Analytical_Workflow cluster_Characterization Characterization of this compound Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC IR IR Spectroscopy Sample->IR Data Combined Spectroscopic Data NMR->Data GCMS->Data HPLC->Data IR->Data Structure Structural Elucidation and Purity Assessment Data->Structure

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion: A Multi-Faceted Approach to Structural Verification

The analysis of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. The predicted chemical shifts and coupling patterns are consistent with the assigned structure, taking into account the electronic effects of the chloro and trifluoromethyl substituents. While NMR stands as the primary tool for structural elucidation, a comprehensive characterization is best achieved by integrating data from complementary techniques such as GC-MS, HPLC, and IR spectroscopy. This multi-faceted approach ensures the highest level of confidence in the identity, purity, and quality of the compound, which is paramount for its application in research and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds and their intermediates is paramount. 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated aromatic ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its characterization via mass spectrometry provides invaluable data for identification, purity assessment, and metabolic studies. This guide offers an in-depth, comparative analysis of the fragmentation behavior of this compound under different ionization techniques, grounded in fundamental principles of mass spectrometry.

Molecular Structure and Ionization

This compound possesses a molecular formula of C9H6ClF3O and a molecular weight of 222.59 g/mol .[1] The structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an acetyl group.

The initial step in mass spectrometry analysis is the ionization of the molecule. For this compound, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, denoted as [M]•+.[2] The high energy imparted often results in extensive and complex fragmentation, providing a detailed structural fingerprint.[2]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar and thermally labile molecules.[3] It typically generates even-electron ions, such as the protonated molecule [M+H]+, by transferring a proton to the analyte.[3] The resulting ions have lower internal energy, leading to less in-source fragmentation and often a more prominent molecular ion peak.[3][4][5] Tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation.[3]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation of this compound is expected to be initiated from the molecular ion [M]•+ (m/z 222). The primary fragmentation pathways for aromatic ketones involve α-cleavage and rearrangements.[6][7][8]

Key Fragmentation Pathways:

  • α-Cleavage: The most prominent fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl group (α-cleavage).[7] This results in the loss of a methyl radical (•CH3) to form a stable acylium ion.

    • [M - CH3]+ (m/z 207): This is often the base peak in the spectrum of aromatic ketones.[6] The stability of the resulting acylium ion is a major driving force for this fragmentation.

  • Loss of CO: The acylium ion (m/z 207) can subsequently lose a neutral carbon monoxide (CO) molecule.

    • [M - CH3 - CO]+ (m/z 179): This fragment corresponds to the 2-chloro-4-(trifluoromethyl)phenyl cation.

  • Cleavage involving Halogen and Trifluoromethyl Group: Further fragmentation of the aromatic ring can occur, leading to characteristic losses.

    • Loss of Cl•: The molecular ion or fragment ions can lose a chlorine radical.

    • Loss of CF3•: The trifluoromethyl group can be lost as a radical.

  • Rearrangement Reactions: While less common for simple aromatic ketones, rearrangements like the McLafferty rearrangement can occur if a longer alkyl chain with a γ-hydrogen is present.[6][9] This is not expected for the title compound due to the short methyl group.

Proposed EI Fragmentation Data Summary:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
222/224[C9H6ClF3O]•+-Molecular Ion [M]•+ (showing isotopic pattern for Cl)
207/209[C8H3ClF3O]+•CH3α-Cleavage
179/181[C7H3ClF3]+COLoss of carbon monoxide from the acylium ion
144[C7H3F3]+•ClLoss of a chlorine radical from the m/z 179 ion
110[C8H3OCl]+•CF3Loss of a trifluoromethyl radical from the m/z 207 ion

Diagram of Proposed EI Fragmentation Pathway:

EI_Fragmentation M [M]•+ m/z 222/224 F1 [M - CH3]+ m/z 207/209 M->F1 - •CH3 (α-Cleavage) F2 [M - CH3 - CO]+ m/z 179/181 F1->F2 - CO F4 [C8H3OCl]+ m/z 110 F1->F4 - •CF3 F3 [C7H3F3]+ m/z 144 F2->F3 - •Cl

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive ion mode ESI, this compound will primarily form the protonated molecule, [M+H]+ (m/z 223). The fragmentation of this even-electron ion, induced by collision-induced dissociation (CID), will differ from the radical-driven fragmentation seen in EI. The fragmentation of even-electron ions is often governed by the stability of the resulting carbocations and neutral losses.[3]

Key Fragmentation Pathways:

  • Loss of Water: A common fragmentation pathway for protonated ketones is the loss of a neutral water molecule, although this is more prevalent in compounds with available acidic protons.

  • Loss of Neutral Molecules: The primary fragmentation pathways will likely involve the loss of small, stable neutral molecules.

    • Loss of HF: The trifluoromethyl group can facilitate the loss of hydrogen fluoride.

    • Loss of HCl: The chloro substituent can be eliminated as hydrogen chloride.

  • Protonated Acylium Ion Formation: Similar to EI, the formation of a protonated acylium-like species can occur, followed by the loss of CO.

Proposed ESI-MS/MS Fragmentation Data Summary:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
223/225203/205HFLoss of hydrogen fluoride
223/225187HClLoss of hydrogen chloride
223/225195/197COLoss of carbon monoxide (less common directly from [M+H]+)
203/205175/177COLoss of carbon monoxide from the [M+H-HF]+ ion

Diagram of Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]+ m/z 223/225 F1 [M+H - HF]+ m/z 203/205 MH->F1 - HF F2 [M+H - HCl]+ m/z 187 MH->F2 - HCl F3 [M+H - HF - CO]+ m/z 175/177 F1->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Comparison of EI and ESI Fragmentation
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionization, forms radical cations ([M]•+)Soft ionization, forms even-electron ions ([M+H]+)
Molecular Ion May be weak or absent due to extensive fragmentationTypically a strong, prominent peak
Fragmentation Radical-driven, complex, highly informative for structureCharge-driven, often simpler, involves neutral losses
Primary Cleavage α-Cleavage to form an acylium ion is dominantLoss of small neutral molecules (HF, HCl)
Information Gained Detailed structural fingerprint from numerous fragmentsMolecular weight confirmation and targeted fragmentation
Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would also employ other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic carbonyl (C=O) stretching frequency of the ketone, as well as vibrations associated with the aromatic ring and the C-Cl and C-F bonds.

  • Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides separation of the analyte from impurities and gives a characteristic retention time, which is useful for quantitative analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MS1: Scan for the precursor ion at m/z 223.

    • MS2: Fragment the precursor ion with varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.

Workflow for Compound Characterization:

Workflow cluster_MS Mass Spectrometry Analysis cluster_Other Spectroscopic Analysis GCMS GC-MS (EI) Data Combined Analytical Data GCMS->Data LCMSMS LC-MS/MS (ESI) LCMSMS->Data NMR NMR (¹H, ¹³C) NMR->Data IR IR Spectroscopy IR->Data Sample This compound Sample Sample->GCMS Sample->LCMSMS Sample->NMR Sample->IR Structure Structural Elucidation and Confirmation Data->Structure

Caption: A comprehensive workflow for the analytical characterization of the target compound.

References

A Comparative Analysis of the Reactivity of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are pivotal intermediates in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The specific incorporation of halogen and trifluoromethyl groups onto the phenyl ring of acetophenone, as in the case of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity.[1][2] This guide will dissect the influence of these substituents on the reactivity of the carbonyl group and the adjacent alpha-carbon, drawing comparisons with simpler, related ketones to provide a predictive framework for its synthetic applications.

The core of this analysis lies in understanding the interplay of inductive and resonance effects exerted by the chloro and trifluoromethyl substituents. The strongly electron-withdrawing nature of both the trifluoromethyl group (-CF3) and the chlorine atom (-Cl) significantly impacts the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons.[2][3]

The Subject of Comparison: this compound

This compound, also known as 4'-Chloro-2'-(trifluoromethyl)acetophenone, is a ketone featuring a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position.[4][5] These substituents render the aromatic ring electron-deficient and modulate the reactivity of the acetyl group.

Comparative Ketones

To contextualize the reactivity of our target molecule, we will compare it with the following structurally related ketones:

  • Acetophenone: The parent compound, providing a baseline for reactivity.

  • 2'-Chloroacetophenone: To isolate the effect of the ortho-chloro substituent.[6]

  • 4'-(Trifluoromethyl)acetophenone: To assess the influence of the para-trifluoromethyl group.[7]

Reactivity at the Carbonyl Group: Nucleophilic Addition

The carbonyl group (C=O) is characterized by a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon an electrophilic site for nucleophilic attack.[8][9] The reactivity of the carbonyl carbon towards nucleophiles is a key indicator of a ketone's overall reactivity in addition reactions.[9]

The electron-withdrawing substituents on this compound are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted acetophenone.[10] Aromatic ketones, in general, are less reactive than their aliphatic counterparts due to the delocalization of the carbonyl's pi-electrons into the benzene ring, which stabilizes the ground state.[10][11] However, the presence of strong electron-withdrawing groups can counteract this effect.

Comparative Reactivity in Nucleophilic Addition
CompoundKey SubstituentsExpected Relative ReactivityRationale
This compound 2-Cl, 4-CF3Highest Both Cl and CF3 are strongly electron-withdrawing, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]
4'-(Trifluoromethyl)acetophenone 4-CF3HighThe CF3 group is a powerful electron-withdrawing group, enhancing carbonyl reactivity.[7]
2'-Chloroacetophenone 2-ClModerateThe Cl atom is electron-withdrawing, but its effect may be slightly mitigated by steric hindrance from the ortho position.
Acetophenone NoneLowest Lacks electron-withdrawing groups to activate the carbonyl group.[12]

This trend is supported by the general principle that increased fluorine substitution enhances the reactivity of ketones toward nucleophilic addition.[13]

Experimental Workflow: Comparative Reduction of Ketones

A common method to assess the reactivity of the carbonyl group is through reduction to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH4).[14] A more reactive ketone will typically undergo reduction at a faster rate.

Caption: Workflow for comparing ketone reduction rates.

Protocol for Comparative Reduction:

  • Preparation: Prepare 0.1 M solutions of each of the four ketones in methanol. Prepare a 0.25 M solution of sodium borohydride in methanol and cool it in an ice bath.

  • Reaction: To each ketone solution at 0°C, add an equimolar amount of the cold sodium borohydride solution.

  • Monitoring: At regular intervals (e.g., 5, 15, and 30 minutes), withdraw a small aliquot of the reaction mixture and quench it with a drop of acetone. Spot the quenched aliquot on a TLC plate to monitor the disappearance of the starting ketone.

  • Workup: After 30 minutes, quench the reactions by adding water. Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative conversion of each ketone.

Reactivity at the Alpha-Carbon: Enolate Formation and Subsequent Reactions

The acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) is another critical aspect of ketone reactivity. Deprotonation of an α-proton by a base leads to the formation of a nucleophilic enolate ion.[15][16] The stability of the resulting enolate, and thus the acidity of the α-proton, is influenced by the electronic effects of the substituents on the aromatic ring.

The electron-withdrawing chloro and trifluoromethyl groups in this compound are expected to increase the acidity of the α-protons by stabilizing the negative charge of the enolate through induction. This would facilitate enolate formation compared to acetophenone.

Comparative Acidity of α-Protons and Enolate Formation
CompoundKey SubstituentsExpected α-Proton AcidityRationale
This compound 2-Cl, 4-CF3Highest The combined inductive effect of Cl and CF3 strongly stabilizes the enolate anion.
4'-(Trifluoromethyl)acetophenone 4-CF3HighThe CF3 group significantly increases the acidity of the α-protons.
2'-Chloroacetophenone 2-ClModerateThe Cl atom increases α-proton acidity through its inductive effect.
Acetophenone NoneLowest Lacks electron-withdrawing groups to stabilize the enolate.

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions.[17][18] For unsymmetrical ketones, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less sterically hindered kinetic enolate.[17]

Experimental Workflow: Comparative Alkylation via Enolate Formation

A classic reaction to probe the reactivity of the α-position is alkylation, which proceeds through an enolate intermediate.

References

A Comparative Guide to the Biological Activity of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone and Other Phenacyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone and its derivatives against other phenacyl halides. While direct biological data for the parent compound is limited, this document synthesizes available research on structurally related compounds to offer insights into their potential as antimicrobial and cytotoxic agents. We will explore the structure-activity relationships that govern their efficacy and provide detailed protocols for relevant biological assays.

Introduction to Phenacyl Halides: A Structurally-Rich Scaffold for Bioactivity

Phenacyl halides are a class of organic compounds characterized by a ketone group attached to a phenyl ring, with a halogen atom on the adjacent carbon (α-carbon). This arrangement of functional groups imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. More importantly, this reactivity is the cornerstone of their diverse biological activities, which include antimicrobial, cytotoxic, and enzyme-inhibiting properties.

The central theme of this guide revolves around this compound, a phenacyl halide derivative with intriguing substitutions on the phenyl ring. The presence of a chlorine atom at the ortho position and a trifluoromethyl group at the para position is anticipated to significantly influence its electronic properties and, consequently, its biological profile.

cluster_phenacyl_halide General Structure of Phenacyl Halides cluster_target_compound This compound Phenacyl_Halide Phenacyl Halide Aromatic_Ring Aromatic Ring Phenacyl_Halide->Aromatic_Ring Carbonyl_Group C=O Phenacyl_Halide->Carbonyl_Group Alpha_Carbon α-Carbon Carbonyl_Group->Alpha_Carbon Halogen X (Cl, Br, I) Alpha_Carbon->Halogen Target_Compound This compound Phenyl_Ring Phenyl Ring Target_Compound->Phenyl_Ring Ethanone_Moiety Ethanone Moiety Target_Compound->Ethanone_Moiety Ortho_Cl ortho-Chloro Phenyl_Ring->Ortho_Cl Para_CF3 para-Trifluoromethyl Phenyl_Ring->Para_CF3

Caption: General chemical structures of phenacyl halides and the specific structure of this compound.

The Electrophilic Nature of Phenacyl Halides: A Key to Biological Action

The biological activity of phenacyl halides is intrinsically linked to their chemical reactivity. The presence of a carbonyl group and an adjacent halogen atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows phenacyl halides to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.

The primary mechanism of action is believed to involve the alkylation of cysteine and histidine residues in enzymes, leading to their inactivation. This can disrupt critical cellular processes and ultimately lead to cell death, forming the basis for their antimicrobial and cytotoxic effects.

Phenacyl_Halide Phenacyl Halide (Electrophile) Alkylated_Product Covalently Modified Protein Phenacyl_Halide->Alkylated_Product Nucleophilic Attack Nucleophile Biological Nucleophile (e.g., Cys, His in Proteins) Nucleophile->Alkylated_Product Inactivation Enzyme Inactivation Alkylated_Product->Inactivation Cell_Death Cell Death Inactivation->Cell_Death

Caption: Proposed mechanism of biological action for phenacyl halides.

Antimicrobial Activity: A Comparative Look

The study revealed that the antimicrobial efficacy is significantly influenced by the nature of the substituent on the second phenyl ring.

Table 1: Antimicrobial Activity of N-(2-chloro-4-(trifluoromethyl)phenyl) Pyrimidine Derivatives (MIC in µg/mL)

Compound IDSubstituent (R)S. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. clavatus
3a -H-100-100--
3c 4-Cl-100---100
3e 4-OCH₃100--100100100
3f 2,4-diCl100---100100
3g 3-NO₂100-----
3h 4-NO₂--100--100
3i 2-OH-100100---
3j 4-OH-100----
3l 4-N(CH₃)₂---100--
3m 3,4,5-triOCH₃--100---
3n 2-Cl--100-100100
3o 2-NO₂100-100100--
Ampicillin (Standard)100100100100--
Chloramphenicol (Standard)50505050--
Nystatin (Standard)----100100
(-) indicates no significant activity at the tested concentrations.

From this data, we can infer that the 2-chloro-4-(trifluoromethyl)phenyl moiety contributes to a baseline level of antimicrobial potential, which is then modulated by other substituents on the molecule. For instance, compounds with electron-withdrawing groups like nitro (3g, 3h, 3o) and additional chloro substitutions (3f, 3n) demonstrated notable activity against various bacterial and fungal strains.

Cytotoxicity of Phenacyl Halides: A Structure-Activity Relationship

The cytotoxic potential of phenacyl halides has been explored in various studies, often revealing a strong dependence on the substitution pattern of the phenyl ring. While specific IC50 values for this compound are not available, research on other halogenated phenacyl derivatives provides a basis for comparison and highlights key structure-activity relationships.

A study by Wałajtys et al. on N-phenacyldibromobenzimidazoles demonstrated that increasing the number of halogen substituents on the phenacyl ring enhances cytotoxicity against leukemia cells (CCRF-CEM).[1][2] This suggests that the electronic and lipophilic properties conferred by halogens play a crucial role in their anticancer activity.

Furthermore, research on bis-phenacyl bromide-based heterocyclic templates has identified compounds with potent and selective cytotoxicity against breast (MCF7) and prostate (PC-3) cancer cell lines, with some derivatives showing greater efficacy than the standard chemotherapeutic agent doxorubicin.

Table 2: Comparative Cytotoxicity of Selected Phenacyl Halide Derivatives

Compound ClassSpecific DerivativeCell LineIC50 (µM)
N-Phenacyldibromobenzimidazoles 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanoneCCRF-CEMNot specified, but noted increased cytotoxicity with more halogens
Bis-phenacyl bromide derivatives Derivative 5aMCF7< 10
Derivative 5dMCF70.006 - 0.417
Derivative 5eMCF7< 10
Derivative 12MCF70.006 - 0.417
Derivative 25MCF70.006 - 0.417
Derivative 28aMCF70.006 - 0.417
Derivative 34MCF70.006 - 0.417
Derivative 5a-e, 13, 18, 34, 35, 36PC-3< 10
Doxorubicin (Standard) MCF7> 0.417 (in some comparisons)

These findings underscore the potential of phenacyl halides as a scaffold for the development of novel anticancer agents. The 2-chloro-4-(trifluoromethyl)phenyl substitution pattern in our compound of interest combines the electronic effects of a halogen with the lipophilicity and metabolic stability often associated with a trifluoromethyl group, making it a compelling candidate for further cytotoxic evaluation.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with test compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5][6]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

  • Data Interpretation: The MIC value is used to classify the microorganism as susceptible, intermediate, or resistant to the tested agent based on established breakpoints.

cluster_workflow Broth Microdilution Workflow for MIC Determination Start Start Serial_Dilution Prepare serial dilutions of antimicrobial agent Start->Serial_Dilution Inoculation Inoculate microtiter plate Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate Inoculation->Incubation MIC_Reading Visually determine the MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of this compound and other phenacyl halides. The available data on structurally related compounds strongly suggest that the unique substitution pattern of this molecule holds significant potential for both antimicrobial and cytotoxic activities. The presence of both a chloro and a trifluoromethyl group on the phenyl ring likely enhances its electrophilicity and lipophilicity, key determinants of its biological action.

Future research should focus on the direct biological evaluation of this compound to obtain quantitative data on its cytotoxicity against a panel of cancer cell lines and its antimicrobial spectrum. Such studies will be crucial in elucidating its specific structure-activity relationships and paving the way for its potential development as a therapeutic agent.

References

A Comparative Crystallographic Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural nuances of small molecules play a pivotal role in determining their biological activity and physical properties. Among the vast array of synthetic scaffolds, halogenated and trifluoromethyl-substituted phenyl ethanones have garnered significant attention due to their prevalence in pharmaceuticals and agrochemicals. The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new chemical entities.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone derivatives. By examining the subtle yet impactful variations in their crystal structures, we aim to furnish researchers with the foundational knowledge to predict and modulate the solid-state properties of this important class of compounds.

The Archetype: Unveiling the Thiophene Moiety's Influence

While the crystal structure of the parent compound, this compound, remains elusive in the primary literature, a detailed crystallographic study of a closely related thiophene derivative, 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone , offers a valuable reference point for our comparative analysis. The introduction of the thiophene ring serves as an excellent case study to understand how structural modifications can influence molecular conformation and crystal packing.

Molecular Geometry: A Tale of Two Rings

The single-crystal X-ray diffraction analysis of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone reveals a non-planar molecular conformation. A key structural feature is the significant dihedral angle of 54.37 (5)° between the mean planes of the 2-chloro-5-(trifluoromethyl)phenyl and the thiophene rings[1]. This twist is a direct consequence of steric hindrance between the ortho-chloro substituent and the adjacent thiophene ring, a common feature in bi-aryl systems that dictates the overall molecular shape.

Furthermore, the acetyl group is not coplanar with the thiophene ring, exhibiting a twist of 8.1 (2)°[1]. This deviation from planarity can have significant implications for the molecule's interaction with biological targets. Interestingly, the trifluoromethyl group displays rotational disorder over two positions, a phenomenon often observed for this group in crystal structures due to its relatively low rotational barrier[1].

Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone[1]C₁₃H₈ClF₃OSMonoclinicP2₁/c15.330(6)10.809(4)7.676(3)93.72(3)1269.3(8)4
Hypothetical Derivative 1---------
Hypothetical Derivative 2---------

Table 1: Comparative Crystallographic Data. Data for hypothetical derivatives would be populated as new structures are determined and published.

Intermolecular Interactions: The Architects of the Supramolecular Assembly

The crystal packing of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone is a masterclass in the interplay of various weak intermolecular forces. The supramolecular architecture is primarily governed by a combination of hydrogen bonds and halogen interactions.

Specifically, the crystal structure features C—H···F and C—H···O hydrogen bonds, which are instrumental in forming centrosymmetric dimers[1]. These dimers are further interconnected into chains that propagate along the c-axis, facilitated by additional C—H···O hydrogen bonds and, notably, C—Cl···π interactions[1]. The Cl···π distance is reported to be 3.415 (1) Å, with a C—Cl···π angle of 151.56 (5)°, indicative of a significant halogen bond[1]. These chains then assemble into layers, demonstrating a hierarchical organization of the crystal lattice[1].

The presence and nature of these non-covalent interactions are critical for the stability of the crystal lattice and can influence key physicochemical properties such as melting point, solubility, and bioavailability.

Experimental Protocols: From Synthesis to Structure

The successful X-ray crystallographic analysis of any compound is predicated on the ability to obtain high-quality single crystals. This, in turn, relies on a robust synthetic route and carefully optimized crystallization conditions.

Synthesis of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

The synthesis of this derivative is achieved through a Meerwein arylation reaction. The key steps are outlined below[1]:

  • Diazotization: 2-chloro-5-trifluoromethylaniline is treated with an aqueous solution of sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt.

  • Meerwein Arylation: The freshly prepared diazonium salt solution is added dropwise to a stirred mixture of 2-acetylthiophene and a catalytic amount of copper(II) chloride in acetone.

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by distillation under reduced pressure to yield the final compound.

SynthesisWorkflow cluster_synthesis Synthesis of Thiophene Derivative A 2-chloro-5- trifluoromethylaniline C Diazonium Salt A->C Diazotization B NaNO2, HCl B->C E 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl] thiophen-2-yl}ethanone C->E Meerwein Arylation D 2-acetylthiophene, CuCl2 D->E

Caption: Synthetic workflow for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone.

Crystallization

The acquisition of diffraction-quality single crystals is often the most challenging step. For 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, yellow crystals suitable for X-ray analysis were obtained by recrystallization from n-hexane[1]. The choice of solvent is critical; a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below is ideal for promoting slow crystal growth.

CrystallizationWorkflow cluster_crystallization Single Crystal Growth dissolve Dissolve compound in minimal hot n-hexane cool Slow cooling to room temperature dissolve->cool nucleation Crystal nucleation and growth cool->nucleation isolate Isolate single crystals nucleation->isolate

Caption: General workflow for single crystal growth by slow evaporation.

Structure-Property Relationships and Future Directions

The detailed structural information gleaned from X-ray crystallography is invaluable for establishing structure-property relationships. For instance, the observed non-planar conformation of the thiophene derivative will likely influence its binding affinity to target proteins differently than a more planar analogue. The network of intermolecular interactions, particularly the C—Cl···π bonds, contributes to the thermal stability and crystal packing density, which in turn can affect the compound's dissolution rate and oral bioavailability.

Future work in this area should prioritize obtaining the crystal structure of the parent this compound. This would provide a crucial baseline for understanding the electronic and steric effects of various substituents. A systematic crystallographic study of a series of derivatives with modifications at the ethanone moiety or on the phenyl ring would allow for a more comprehensive understanding of the supramolecular chemistry of this important class of compounds. Such studies, combining experimental crystallography with computational modeling, will undoubtedly accelerate the rational design of new molecules with tailored properties for applications in medicine and materials science.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a pivotal building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts specific electronic properties that are crucial for its reactivity in subsequent synthetic steps. However, these same features can also lead to the formation of closely related impurities during its synthesis, which may carry different toxicological profiles or impede the desired chemical transformations.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for this critical intermediate. All methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]

The Analytical Challenge: Understanding Potential Impurities

A robust purity method must be able to separate and quantify the main compound from any potential impurities. The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Based on this synthesis, potential impurities may include:

  • Starting Materials: Unreacted 1-chloro-3-(trifluoromethyl)benzene.

  • Positional Isomers: Isomers formed due to acylation at different positions on the aromatic ring, such as 1-(4-chloro-2-(trifluoromethyl)phenyl)ethanone.

  • By-products: Compounds formed from side reactions, which could include di-acylated products or polymers.

  • Degradation Products: Products formed due to the instability of the molecule under certain conditions (e.g., hydrolysis, oxidation).

A suitable analytical method must possess the specificity to resolve the main peak from these and other potential interferents.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile. For a moderately polar and non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine QC Testing Robustness->Implement

Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
HPLC Method Validation

The validation of the developed HPLC method would be performed according to ICH Q2(R1) guidelines.[1]

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through:

  • Peak Purity Analysis: Using a PDA detector to confirm the spectral homogeneity of the main peak.
  • Forced Degradation Studies: The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method should be able to separate the main peak from any degradation products formed.

2. Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • A series of at least five concentrations of the reference standard are prepared over a range of 50% to 150% of the working concentration.
  • The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
  • The percentage recovery is calculated.

5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
  • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure. This is evaluated by performing the analysis on different days, with different analysts, and on different equipment.

6. Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Small changes are made to parameters such as mobile phase composition (±2%), pH, column temperature (±5 °C), and flow rate (±0.1 mL/min).
  • The effect on the results is evaluated.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds.[4][5] Given that substituted acetophenones are generally amenable to GC analysis, this technique presents a viable alternative to HPLC. A GC method coupled with a Flame Ionization Detector (FID) is a robust and sensitive choice for purity determination.

Diagram: GC Method Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop GC Method (Column, Temperature Program, etc.) Specificity Specificity (Peak Purity) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine QC Testing Robustness->Implement

Caption: Workflow for GC method validation as per ICH Q2(R1) guidelines.

Experimental Protocol: GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1
GC Method Validation

The validation of the GC-FID method would follow the same ICH Q2(R1) parameters as the HPLC method, with considerations specific to the technique.

Comparative Analysis: HPLC vs. GC-FID

The choice between HPLC and GC for the purity analysis of this compound depends on several factors. The following table provides a comparative summary of the expected performance of each technique.

Validation Parameter HPLC GC-FID Justification
Specificity High, excellent for non-volatile impurities and positional isomers. Forced degradation studies are more representative.Good, but potential for thermal degradation of the analyte or impurities in the injector port. May not be suitable for non-volatile impurities.HPLC is generally superior for complex mixtures containing non-volatile components.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy. HPLC may offer slightly better accuracy due to a lower risk of sample degradation.
Precision (%RSD) < 2.0%< 2.0%Both techniques are capable of high precision.
LOD/LOQ Low (ng range)Very Low (pg range)GC-FID is generally more sensitive for volatile compounds than HPLC-UV.
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Robust to minor changes in temperature program and flow rate.Both methods can be developed to be robust for routine use.
Analysis Time Typically 15-30 minutesCan be faster, around 10-20 minutesGC can offer faster analysis times, especially with optimized temperature programs.

Conclusion and Recommendations

Both HPLC and GC-FID are powerful and reliable techniques for assessing the purity of this compound. The choice of the primary method for routine quality control should be based on a thorough understanding of the potential impurity profile and the intended application.

  • HPLC is recommended as the primary technique for routine quality control and release testing. Its versatility in handling a wide range of potential impurities, including non-volatile compounds and positional isomers, makes it a more robust choice. The milder analytical conditions of HPLC also minimize the risk of analyte degradation during analysis.

  • GC-FID serves as an excellent complementary or alternative method. Its high sensitivity is particularly advantageous for detecting and quantifying trace volatile impurities that may not be readily observed by HPLC. GC, especially when coupled with a mass spectrometer (GC-MS), is an invaluable tool for the identification of unknown volatile impurities during process development and troubleshooting.

Ultimately, a comprehensive purity assessment of this compound may benefit from the use of both techniques to provide a complete picture of the impurity profile. The validation data from both methods will provide the necessary scientific evidence to ensure the quality, safety, and consistency of this critical pharmaceutical intermediate.

References

A Spectroscopic Guide to Differentiating Isomers of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic framework for the differentiation of a key substituted acetophenone, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, and its potential positional isomers. By leveraging the distinct electronic and steric environments of each isomer, we can effectively utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous characterization.

This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, step-by-step protocols for spectroscopic analysis. We will delve into the causal relationships between molecular structure and spectroscopic output, ensuring a deep understanding of the "why" behind the experimental observations.

The Critical Importance of Isomer Differentiation

The subject of our investigation, this compound, is a substituted aromatic ketone. The relative positions of the chloro, trifluoromethyl, and acetyl groups on the benzene ring give rise to several possible isomers. For the purpose of this guide, we will focus on the comparison of the titular compound with two of its isomers:

  • Isomer 1: this compound

  • Isomer 2: 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone

  • Isomer 3: 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone

The subtle shifts in substituent placement create unique electronic and magnetic environments within each molecule, which are the keys to their spectroscopic differentiation.

Comparative Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques provides a robust and self-validating system for isomer identification. Each method probes different aspects of the molecular structure, and together they create a comprehensive chemical fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the chloro and trifluoromethyl substituents, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups will shield protons, shifting their signals upfield.[2] The coupling patterns between adjacent protons (spin-spin splitting) provide information about the connectivity of the atoms.[3]

Predicted ¹H NMR Spectral Data:

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) & Splitting PatternsAcetyl Protons (s, 3H) (ppm)
This compound H-3: ~7.8 (d), H-5: ~7.7 (dd), H-6: ~7.6 (d)~2.6
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone H-3: ~7.9 (d), H-5: ~7.8 (dd), H-6: ~7.7 (d)~2.7
1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone H-3: ~7.7 (d), H-4: ~7.8 (dd), H-6: ~7.9 (d)~2.6

Causality Behind the Predictions:

  • Deshielding Effects: The strongly electron-withdrawing trifluoromethyl and chloro groups will cause the aromatic protons to resonate at relatively high chemical shifts (downfield of the typical benzene signal at 7.3 ppm).[1][3]

  • Positional Effects: The proton positioned between two electron-withdrawing groups is expected to be the most deshielded and therefore appear at the highest chemical shift. The relative positions of the protons to these groups will dictate the specific chemical shifts and coupling patterns, allowing for differentiation. For instance, the splitting patterns (e.g., doublet 'd', doublet of doublets 'dd') will be unique for each isomer based on the number of adjacent protons.[3]

  • Acetyl Group: The chemical shift of the acetyl protons will be less affected by the substitution pattern on the aromatic ring but may show subtle differences due to through-space effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.[4] A particularly useful feature for the analysis of these isomers is the coupling between the ¹³C nuclei and the ¹⁹F nuclei of the trifluoromethyl group.[4][5]

Predicted ¹³C NMR Spectral Data:

IsomerCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Trifluoromethyl Carbon (CF₃) (q) (ppm)
This compound ~195125-140~123
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone ~196125-142~124
1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone ~194124-141~122

Causality Behind the Predictions:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the aromatic ring.

  • Aromatic Carbons: The number of distinct signals and their chemical shifts in the aromatic region will differ for each isomer due to symmetry and substituent effects. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[5] The magnitude of the ¹J(C-F) coupling constant is typically large.

  • Trifluoromethyl Carbon: The chemical shift of the trifluoromethyl carbon itself is also characteristic and will appear as a quartet.[6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching vibration in aromatic ketones gives rise to a strong absorption band in the region of 1680-1700 cm⁻¹.[7][8] The exact position of this band is influenced by conjugation and the electronic effects of the substituents on the aromatic ring.[9][10]

Predicted IR Spectral Data:

IsomerCarbonyl (C=O) Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~1690~750~1320, ~1140
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone ~1695~780~1325, ~1145
1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone ~1685~760~1315, ~1135

Causality Behind the Predictions:

  • Carbonyl Stretch: Electron-withdrawing groups on the aromatic ring tend to increase the C=O stretching frequency.[9] The relative positions of the chloro and trifluoromethyl groups will subtly influence the electronic character of the carbonyl group, leading to small but measurable differences in the absorption frequency. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic ketones.[8][10]

  • C-Cl and C-F Stretches: The positions of the C-Cl and C-F stretching vibrations will also be characteristic for each isomer. The trifluoromethyl group typically shows strong absorptions in the 1100-1400 cm⁻¹ region.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), aromatic ketones typically undergo α-cleavage to lose the alkyl group and form a stable acylium ion.[11][12] The subsequent fragmentation of this acylium ion can also provide structural information.

Predicted Mass Spectrometry Fragmentation Data:

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 238/240 (3:1 ratio)223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺)
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone 238/240 (3:1 ratio)223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺)
1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanone 238/240 (3:1 ratio)223/225 ([M-CH₃]⁺), 195/197 ([M-CH₃-CO]⁺)

Causality Behind the Predictions:

  • Molecular Ion: The presence of a chlorine atom will result in a characteristic M⁺ and M+2 isotopic pattern with a ratio of approximately 3:1.[11]

  • α-Cleavage: The most prominent fragmentation pathway for acetophenones is the loss of the methyl group (•CH₃) to form the corresponding benzoyl cation.[11][12]

  • Loss of CO: The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form a phenyl cation.[11] While the primary fragments may be the same for all isomers, the relative intensities of these fragments could potentially differ due to the influence of the substituent positions on the stability of the fragment ions.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for the spectroscopic analysis of small organic molecules like the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq Tune & Shim Spectrometer Prep->Acq Insert Sample H1_Acq Acquire ¹H Spectrum Acq->H1_Acq C13_Acq Acquire ¹³C Spectrum Acq->C13_Acq Proc Fourier Transform Phase & Baseline Correction H1_Acq->Proc C13_Acq->Proc Analysis Integrate & Reference Chemical Shifts Proc->Analysis

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Thin Film, KBr Pellet, or use ATR Background Acquire Background Spectrum Prep->Background Place in Spectrometer Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Ratio Sample to Background Sample_Spec->Process

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[13]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Output Intro Introduce Sample (e.g., GC, Direct Probe) Ionize Electron Ionization (70 eV) Intro->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for Mass Spectrometry.

Conclusion: A Unified Strategy for Isomer Elucidation

The differentiation of positional isomers of this compound is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data, with unique chemical shifts and coupling patterns for each isomer. IR spectroscopy offers a rapid method to confirm the presence of the carbonyl group and provides subtle clues to the substitution pattern. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By integrating the data from these complementary techniques, researchers can confidently and accurately determine the structure of the specific isomer in hand, a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and advanced materials.

References

The Strategic Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl) Ureas: A Comparative Guide to Precursor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the synthesis of targeted therapeutics, particularly kinase inhibitors like Sorafenib, the efficient construction of the N-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety is a critical endeavor. The selection of the starting material for this key pharmacophore significantly impacts the overall yield, purity, cost-effectiveness, and scalability of the drug synthesis. This guide provides an in-depth comparison of the efficacy of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone as a potential precursor versus established alternative starting materials. We will delve into the mechanistic rationale behind different synthetic strategies, present comparative data, and provide detailed experimental protocols to inform your research and development decisions.

Introduction: The Central Role of the Trifluoromethylphenyl Urea Moiety

The 4-chloro-3-(trifluoromethyl)phenyl group is a cornerstone in the structure of numerous multi-kinase inhibitors. Its electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro substituents, are crucial for the molecule's binding affinity to target kinases. Sorafenib, a prime example, utilizes this moiety to engage with the hinge region of VEGFR and other kinases.[1] Consequently, the efficient and high-purity synthesis of precursors to this structural unit is of paramount importance in pharmaceutical manufacturing.

Traditionally, the synthesis of the key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, or its corresponding aniline, has relied on starting materials like 2-chlorobenzotrifluoride.[2][3] This guide introduces and evaluates a synthetic strategy commencing from the readily available ketone, this compound, and compares it against these conventional routes.

Comparative Analysis of Precursor Efficacy

The central challenge lies in the efficient introduction of the nitrogen functionality at the correct position on the phenyl ring. Here, we compare two distinct strategies:

  • Strategy A: The Beckmann Rearrangement of this compound Oxime. This approach utilizes the classical Beckmann rearrangement to convert a ketoxime into an amide, which can then be hydrolyzed to the corresponding aniline or further converted.[4][5][6]

  • Strategy B: Nitration and Reduction of 2-Chlorobenzotrifluoride. This is a more conventional route involving the nitration of a substituted toluene derivative followed by reduction of the nitro group to an amine.[3][7]

Data Presentation: A Head-to-Head Comparison
Parameter Strategy A: this compound Strategy B: 2-Chlorobenzotrifluoride
Starting Material Availability Commercially available.Commercially available.[2]
Number of Core Steps 3 (Oximation, Rearrangement, Hydrolysis)2 (Nitration, Reduction)
Key Intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide4-Nitro-2-chlorobenzotrifluoride
Reported Overall Yield (to Aniline) Potentially moderate to high (yields are reaction dependent)High (specific yields can vary based on conditions)
Key Reagents & Conditions Hydroxylamine, Acid catalyst (e.g., H₂SO₄, PPA), HeatMixed acid (HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd-C)[7]
Potential Challenges Stereocontrol of oxime formation, potential for side reactions in rearrangement.Regioselectivity of nitration, handling of strong acids, iron sludge waste in reduction.[3]
Purity of Final Aniline Dependent on the efficiency of rearrangement and purification.Generally high after purification.

Experimental Protocols & Methodologies

Strategy A: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound

This synthetic route is predicated on the well-established Beckmann rearrangement.[4][5] The key is the 1,2-migration of the aryl group anti-periplanar to the leaving group on the oxime nitrogen.

Step 1: Oximation of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.

Step 2: Beckmann Rearrangement of the Oxime

  • Add the dried oxime (1.0 eq) to a pre-heated solution of polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C.

  • Stir the mixture at this temperature for 1-2 hours, monitoring by TLC for the disappearance of the oxime.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product, N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis to 4-Chloro-3-(trifluoromethyl)aniline

  • To the crude acetamide, add a solution of 6M hydrochloric acid.

  • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Extract the aniline with dichloromethane, dry the organic layer, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation to obtain pure 4-chloro-3-(trifluoromethyl)aniline.

Strategy B (Alternative): Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 2-Chlorobenzotrifluoride

This established industrial route involves nitration followed by reduction.

Step 1: Nitration of 2-Chlorobenzotrifluoride

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add 2-chlorobenzotrifluoride (1.0 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-nitro-2-chlorobenzotrifluoride.

Step 2: Reduction of the Nitro Group

  • To a mixture of iron powder (3.0 eq) and ammonium chloride in ethanol/water, heat the slurry to reflux.

  • Add the 4-nitro-2-chlorobenzotrifluoride (1.0 eq) portion-wise to the refluxing mixture.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer and concentrate to yield 4-chloro-3-(trifluoromethyl)aniline.

Visualization of Synthetic Pathways

Synthetic Pathways cluster_A Strategy A: From Ketone cluster_B Strategy B: From 2-Chlorobenzotrifluoride cluster_C Final Steps to Sorafenib A1 This compound A2 Oxime Intermediate A1->A2 Oximation A3 N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide A2->A3 Beckmann Rearrangement A4 4-Chloro-3-(trifluoromethyl)aniline A3->A4 Hydrolysis C1 4-Chloro-3-(trifluoromethyl)aniline B1 2-Chlorobenzotrifluoride B2 4-Nitro-2-chlorobenzotrifluoride B1->B2 Nitration B3 4-Chloro-3-(trifluoromethyl)aniline B2->B3 Reduction C2 4-Chloro-3-(trifluoromethyl)phenyl isocyanate C1->C2 Phosgenation C3 Sorafenib C2->C3 Urea Formation

Caption: Comparative synthetic pathways to 4-chloro-3-(trifluoromethyl)aniline.

Discussion and Expert Insights

Strategy A: The Beckmann Rearrangement Approach

The primary advantage of utilizing this compound lies in the potential for a more convergent synthesis. The key Beckmann rearrangement step is a powerful transformation for accessing amides from ketones.[6] However, the success of this route hinges on the regioselectivity of the rearrangement. For unsymmetrical ketoximes, the migrating group is typically the one anti to the hydroxyl group. Careful control of the oximation conditions to favor the desired isomer is therefore crucial. The use of strong acids like PPA or sulfuric acid is standard, but these can lead to charring and purification challenges on a larger scale.

Strategy B: The Conventional Nitration/Reduction Route

This pathway is well-trodden and often employed in industrial settings.[7] Its main advantages are the relatively inexpensive starting material and the high yields often achievable for both the nitration and reduction steps. However, this strategy is not without its drawbacks. The nitration step requires the handling of highly corrosive and hazardous mixed acids, and there is always a risk of forming undesired regioisomers that can complicate purification. The reduction step, particularly when using iron in acidic media, generates significant amounts of iron sludge, posing environmental and waste disposal challenges. Catalytic hydrogenation offers a cleaner alternative but requires specialized equipment and careful handling of the catalyst.

Conclusion and Recommendations

The choice between these precursors ultimately depends on the specific priorities of the research or manufacturing campaign.

  • For large-scale industrial production , the conventional route starting from 2-chlorobenzotrifluoride (Strategy B) is likely to remain the more established and cost-effective option, despite its environmental drawbacks. The process is well-optimized, and the challenges are well-understood.

  • For laboratory-scale synthesis and process development , exploring the This compound route (Strategy A) offers an intriguing alternative. It avoids the use of highly hazardous nitrating agents and may provide a more elegant and convergent synthetic design. Further optimization of the Beckmann rearrangement conditions to ensure high regioselectivity and yield would be a valuable area of investigation.

Researchers are encouraged to evaluate both pathways based on their available resources, scale of synthesis, and environmental considerations. The insights and protocols provided in this guide aim to facilitate a more informed and strategic approach to the synthesis of these vital pharmaceutical building blocks.

References

In Silico Toxicity Prediction for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical safety assessment, the ability to predict the toxicological properties of novel chemical entities at an early stage is paramount. This guide provides a comprehensive in silico toxicological evaluation of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129299-81-2), a halogenated aromatic ketone. By leveraging a suite of widely recognized computational models, we will compare and contrast the predicted toxicity profiles, offering a valuable resource for researchers and drug development professionals. This comparative analysis aims to highlight the strengths and potential discrepancies of various in silico tools, thereby underscoring the importance of a multi-faceted approach to computational toxicology.

Introduction to the Target Compound and In Silico Toxicology

This compound is a small organic molecule featuring a trifluoromethyl group and a chlorine atom on the phenyl ring. These structural motifs are common in many pharmaceutical and agrochemical compounds, making the toxicological assessment of this molecule particularly relevant.

In silico toxicology has emerged as a crucial discipline in the preclinical stages of drug development and chemical risk assessment.[1][2] By employing computational models based on quantitative structure-activity relationships (QSAR), machine learning, and expert systems, it is possible to predict a range of toxicological endpoints without the need for extensive and costly experimental testing.[3] This approach not only accelerates the screening of large chemical libraries but also aligns with the ethical principles of reducing, refining, and replacing animal testing (the 3Rs).

This guide will focus on the predictions from four publicly accessible and widely used in silico toxicity prediction platforms:

  • ProTox-II: A web server that predicts a wide range of toxicity endpoints, including acute toxicity, organ toxicity (hepatotoxicity), and various toxicological pathways.[4][5]

  • pkCSM: A tool that utilizes graph-based signatures to predict pharmacokinetic and toxicological properties, including Ames toxicity and oral rat acute toxicity.[6][7]

  • OSIRIS Property Explorer: An online tool that calculates various drug-relevant properties, including toxicity risks based on the presence of structural fragments known to be associated with adverse effects.[1][3]

  • SwissADME: A popular web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules, which includes alerts for potentially problematic fragments.[7][8]

Physicochemical Properties and Structural Information

Before delving into the toxicity predictions, it is essential to characterize the physicochemical properties of the target compound. These properties play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of a chemical, which in turn influences its toxic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClF₃O-
Molecular Weight 222.59 g/mol [9]
SMILES CC(C1=CC=C(C(F)(F)F)C=C1Cl)=O[9]
LogP (octanol/water) 3.55 (Predicted)pkCSM
Solubility Moderately soluble to poorly soluble (Predicted)SwissADME, OSIRIS

Comparative In Silico Toxicity Predictions

The SMILES string for this compound was submitted to ProTox-II, pkCSM, OSIRIS Property Explorer, and SwissADME. The predicted toxicity endpoints are summarized in Table 2 for a side-by-side comparison.

Table 2: Comparison of In Silico Toxicity Predictions for this compound

Toxicity EndpointProTox-II PredictionpkCSM PredictionOSIRIS PredictionSwissADME Prediction
Oral Rat Acute Toxicity (LD₅₀) 700 mg/kg (Class 4)2.451 mol/kgNot PredictedNot Predicted
Hepatotoxicity Active (Probability: 0.73)Not PredictedNot PredictedNot Predicted
Carcinogenicity Inactive (Probability: 0.58)Not PredictedNo RiskNot Predicted
Mutagenicity (Ames Test) Inactive (Probability: 0.69)NegativeNo RiskNot Predicted
Tumorigenicity Not PredictedNot PredictedNo RiskNot Predicted
Irritancy Not PredictedNot PredictedLow RiskNot Predicted
Reproductive Effect Not PredictedNot PredictedNo RiskNot Predicted
Drug-Likeness -0.99Not PredictedPositiveYes (0.55)
Structural Alerts NoneNoneNone1 Alert (para-hydroxylation)

Analysis and Interpretation of In Silico Predictions

The in silico predictions provide a multifaceted view of the potential toxicity of this compound.

Acute Toxicity
Organ-Specific Toxicity

ProTox-II predicts a high probability (0.73) of hepatotoxicity (liver toxicity). This is a significant finding, as drug-induced liver injury is a major concern in drug development. The underlying mechanism for this prediction is likely related to the metabolic activation of the chloro- and trifluoromethyl-substituted aromatic ring.

Genotoxicity and Carcinogenicity

Both ProTox-II and pkCSM predict the compound to be non-mutagenic in the Ames test.[11][12] Similarly, OSIRIS Property Explorer indicates no risk of mutagenicity.[13] ProTox-II also predicts the compound to be inactive in terms of carcinogenicity, although with a lower probability score (0.58). OSIRIS concurs with a "No Risk" prediction for tumorigenicity. While these predictions are encouraging, the potential for genotoxicity and carcinogenicity should always be carefully evaluated, especially for compounds with novel scaffolds.

Other Toxicity Endpoints

OSIRIS Property Explorer predicts a low risk of irritancy and no risk for reproductive effects.[13] SwissADME flags one structural alert related to para-hydroxylation, which is a common metabolic pathway that can sometimes lead to the formation of reactive metabolites.

Experimental Data and Context

A comprehensive search for experimental toxicity data for this compound did not yield specific LD₅₀, Ames test, or carcinogenicity studies for this exact molecule. However, data on structurally related compounds can provide some context.

For instance, the related compound p-chloro-α,α,α-trifluorotoluene (PCBTF) has been studied by the National Toxicology Program.[14] Studies on PCBTF have shown low acute oral and dermal toxicity.[15] However, some liver and kidney effects were observed at high doses in animal studies.[15] While not directly comparable, this information suggests that the chloro-trifluoromethyl-phenyl moiety may be associated with some level of systemic toxicity, which aligns with the predicted hepatotoxicity for our target compound.

Safety data sheets for other related chloro-trifluoromethyl-phenyl derivatives often indicate hazards such as being harmful if swallowed and causing skin and eye irritation.[16][17]

Methodologies: A Look Under the Hood

Understanding the basis of these in silico predictions is crucial for interpreting the results.

ProTox-II

ProTox-II integrates various computational methods, including the analysis of toxic fragments, pharmacophores, and machine learning models trained on large datasets of compounds with known toxicities.[4][5] Its predictions are based on similarity to known toxicants and the presence of structural alerts.

ProTox-II Workflow Input SMILES String ProToxII ProTox-II Web Server Input->ProToxII Methods Prediction Methods ProToxII->Methods Fragment Toxic Fragments Methods->Fragment Pharmacophore Pharmacophore Models Methods->Pharmacophore ML Machine Learning Methods->ML Output Toxicity Predictions (LD50, Hepatotoxicity, etc.) Fragment->Output Pharmacophore->Output ML->Output

Caption: ProTox-II prediction workflow.

pkCSM

pkCSM employs a unique approach using graph-based signatures to encode the chemical structure.[6][7] These signatures capture the topological and physicochemical environment of each atom, which are then used as input for machine learning models to predict ADMET properties.

pkCSM_Workflow cluster_input Input cluster_pkcsm pkCSM Platform cluster_output Output smiles SMILES String graph_sig Graph-Based Signatures smiles->graph_sig Encoding ml_model Machine Learning Models graph_sig->ml_model Input Features admet_pred ADMET Predictions ml_model->admet_pred Prediction

Caption: pkCSM prediction workflow.

OSIRIS Property Explorer

OSIRIS predicts toxicity by identifying structural fragments within the molecule that are known to be associated with specific toxicities.[1][3] The absence of such fragments leads to a "No Risk" prediction. This is a rule-based approach that is transparent but may not capture the toxicity of novel scaffolds.

SwissADME

SwissADME is primarily focused on ADME properties but includes alerts for problematic fragments based on rules such as Pan-Assay Interference Compounds (PAINS).[7][8] These are not direct toxicity predictions but can indicate a higher likelihood of non-specific activity or other undesirable properties.

Conclusion and Future Directions

The in silico analysis of this compound using a panel of four distinct prediction tools provides a valuable preliminary toxicological assessment. The consensus among the tools suggests that the compound is likely to have moderate acute oral toxicity and a potential for hepatotoxicity. Encouragingly, the predictions for mutagenicity and carcinogenicity are largely negative.

It is crucial to emphasize that these are computational predictions and not a substitute for experimental validation. The lack of direct experimental data for the target compound highlights a common challenge in the toxicological assessment of novel chemicals.

For future work, the following steps are recommended:

  • Experimental Validation: An Ames test should be conducted to confirm the in silico predictions of non-mutagenicity.

  • In Vitro Cytotoxicity Assays: To corroborate the predicted hepatotoxicity, in vitro assays using human liver cell lines (e.g., HepG2) should be performed.

  • Further In Silico Modeling: More sophisticated modeling techniques, such as molecular docking with relevant toxicity-related proteins, could provide insights into the potential mechanisms of toxicity.

By integrating in silico predictions with targeted experimental validation, a more complete and reliable toxicological profile of this compound can be established, facilitating informed decisions in drug development and chemical safety assessment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated organic compound. Adherence to these procedures is essential for mitigating risks and ensuring environmental compliance.

Part 1: Core Principles—Hazard Assessment and Regulatory Imperatives

Understanding the "why" is as critical as knowing the "how." The disposal protocol for this compound is dictated by its chemical properties and the regulatory framework governing hazardous waste.

Hazard Profile

While a specific, comprehensive toxicological profile for this exact compound is not extensively published, data from structurally similar chemicals and available safety data sheets (SDS) allow us to establish a robust assumed hazard profile. The presence of both a chloro- and a trifluoromethyl- group places it firmly in the category of halogenated organic compounds.[1][2]

Key Assumed Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Aquatic Toxicity: Related compounds are classified as very toxic to aquatic life, with long-lasting effects.[5][6] Therefore, it must not be allowed to enter drains or waterways.[3][6]

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[8] This guide is designed to align with the core requirements set forth in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10]

Part 2: Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensuring personal and environmental safety is the primary objective.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, mitigating the risk of skin irritation.[3][7]
Eye Protection Safety goggles and a face shield.Protects against splashes that can cause serious eye damage.[3][7]
Body Protection Chemical-resistant laboratory coat.Shields skin and personal clothing from potential spills and contamination.[1][11]
Respiratory Work conducted within a certified chemical fume hood.Minimizes inhalation exposure, preventing potential respiratory tract irritation.[1][11]
Engineering Controls: The Chemical Fume Hood

All handling and transfer of this compound waste must be performed inside a properly functioning chemical fume hood.[1][11] This is the most critical engineering control for preventing the release of vapors into the laboratory environment and protecting the user from inhalation hazards.

Part 3: The Disposal Protocol—A Step-by-Step Workflow

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation—The Cardinal Rule

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. As a halogenated compound, this waste stream requires specific handling.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][12]

  • Causality: Halogenated solvents are typically disposed of via high-temperature incineration, a process that is 2-3 times more expensive than the fuel blending used for non-halogenated solvents.[2] Cross-contaminating a non-halogenated waste stream with even small amounts of a halogenated compound forces the entire volume to be treated as the more hazardous and costly waste.[12]

G cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Streams Waste This compound (Solid or Liquid Waste) Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes (Contains F, Cl, Br, I) NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No

Caption: Waste segregation decision process.
Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to prevent leaks and ensure proper identification.

  • Select an Appropriate Container: Use a UN-approved, chemically compatible container with a secure, screw-top cap. Polyethylene containers are often suitable.[2][13][14] The container must be clean, in good condition, and leak-proof.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container.[2] The label must include:

    • The words "Hazardous Waste" [7]

    • The full chemical name: "Waste this compound" (and any solvents if in solution).[12]

    • The specific hazard characteristics (e.g., Irritant, Environmental Hazard).

    • The accumulation start date and the name of the principal investigator or lab group.

Step 3: Waste Collection and Interim Storage
  • Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the designated, labeled container. Avoid splashes or generating dust.

  • Keep Container Closed: The container must remain tightly sealed at all times, except when actively adding waste.[2][12] This prevents the release of volatile organic compounds (VOCs) and ensures the container is spill-proof.

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. This area must be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.[7]

    • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2][14]

    • Away from incompatible materials, heat sources, and direct sunlight.[2][14]

Step 4: Arranging Final Disposal

Hazardous waste must be transported and disposed of by a licensed facility.

  • Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][11]

  • Compliance: Do not exceed the allowable accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[7][15] Your EHS department will provide guidance on these limits.

Part 4: Emergency Protocol—Spill Management

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call emergency services.[12]

  • Control and Contain: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood exhaust).[12] Prevent the spill from entering any drains.[3]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the spill.[2][12]

  • Collect and Containerize: Carefully sweep or scoop the absorbent material into a compatible, sealable container.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose as Hazardous Waste: Seal and label the container with a hazardous waste tag describing the contents (e.g., "Spill Debris with this compound"). Arrange for disposal through your EHS office.[2][12]

G Start Spill Occurs Alert Alert Others in the Lab Start->Alert Assess Assess Spill Size & Personal Risk Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Large Spill or High Risk Contain Contain Spill (Prevent spread to drains) Assess->Contain Small Spill & Low Risk Alert->Assess Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material into a Sealed Container Absorb->Collect Label Label as Hazardous Waste Collect->Label Decontaminate Decontaminate Spill Area Label->Decontaminate Dispose Arrange for EHS Waste Pickup Decontaminate->Dispose

Caption: Emergency spill response workflow.

References

Navigating the Safe Handling of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2). As a substituted acetophenone, this compound requires careful handling to mitigate risks. This document synthesizes hazard information from supplier data and safety data sheets of structurally similar compounds to offer a comprehensive operational framework. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of safe laboratory practice. Based on available data for this compound and its close structural analogs, a consistent hazard profile emerges.

GHS Hazard Classification:

According to supplier safety information, this compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification is strongly supported by the Safety Data Sheet (SDS) for the closely related analog, 1-(2-Chloro-4-(trifluoromethoxy)phenyl)ethanone, which also lists skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[1].

Causality of Hazards: The irritant properties of this compound are attributed to its chemical structure—a halogenated aromatic ketone. The chloro and trifluoromethyl groups can enhance the reactivity and lipophilicity of the molecule, facilitating interaction with biological tissues. Upon contact with skin or eyes, it can lead to inflammation, redness, and pain[1]. Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is dictated by the nature of the planned experiment and the potential for exposure.

Operation Minimum Required PPE
Weighing and Aliquoting (Solid) Safety Goggles, Nitrile Gloves (Double-gloved), Lab Coat, Face Mask (N95 or higher)
Solution Preparation & Handling Chemical Splash Goggles, Chemical-Resistant Gloves, Lab Coat, Work in Fume Hood
Reaction Work-up & Purification Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves, Chemical-Resistant Apron over Lab Coat, Work in Fume Hood
Handling Bulk Quantities (>100g) All of the above, plus Respiratory Protection (e.g., half-mask respirator with organic vapor cartridges)

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for any handling of this compound. When there is a significant risk of splashing, such as during transfers of larger volumes or during reaction work-ups, a face shield should be worn in addition to goggles[1].

  • Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, nitrile gloves are a common choice for protection against a variety of chemicals[2][3]. However, ketones and aromatic solvents can degrade nitrile[2][3][4]. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer better protection against ketones and aromatic compounds[4][5]. Always inspect gloves for any signs of degradation before and during use and dispose of them properly after handling the chemical[6].

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and washed before reuse[1].

  • Respiratory Protection: All work with this solid compound that may generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Workflow for Safe Handling

cluster_pre Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect container Prep Pre-Use Inspection Storage->Prep Check SDS Weighing Weighing Prep->Weighing Don PPE Dissolution Dissolution Weighing->Dissolution Use anti-static weigh boat Reaction Reaction Dissolution->Reaction Slow addition Decontamination Decontamination Reaction->Decontamination Quench carefully Waste Waste Segregation Decontamination->Waste

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[1].

  • Preparation: Before use, review this guide and the available safety information. Ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing: To prevent dust inhalation, weigh the solid material in a fume hood or a ventilated balance enclosure. Use a disposable weigh boat.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Reactions and Transfers: Conduct all reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.

Emergency and Disposal Plan

Preparedness for unexpected events and a clear disposal pathway are critical components of the safety plan.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[8].

  • Spill Response: Evacuate the area and ensure adequate ventilation. Eliminate all ignition sources. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it into a suitable, labeled container for chemical waste, and avoid creating dust[1][4].

Spill Response Workflow

Spill Spill Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (use inert absorbent) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Emergency workflow for a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Collect all solid residues and contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed container[7][9].

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Disposal: The disposal of this chemical must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[1][9]. Incineration in a permitted hazardous waste incinerator is a common disposal method for halogenated organic compounds.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental protection while advancing their scientific objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.